Oxazolo[5,4-b]pyridine-2(1H)-thione
Description
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Properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMUUISSZDCMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434059 | |
| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-99-6 | |
| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxazolo[5,4-b]pyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound Oxazolo[5,4-b]pyridine-2(1H)-thione. This molecule belongs to the oxazolopyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines a well-established synthetic protocol, details expected characterization data based on analogous structures, and discusses potential biological relevance, offering a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
Oxazolo[5,4-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Derivatives of this scaffold have been identified as non-opiate antinociceptive (pain relief) agents and inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various neurological disorders and inflammatory processes.[1] The sulfur analogue, this compound (IUPAC Name: this compound), serves as a versatile synthetic intermediate for further functionalization, particularly at the 2-position, allowing for the generation of diverse chemical libraries for drug screening.[1][2]
The core structure consists of a pyridine ring fused to an oxazole ring, with a thione group at the 2-position of the oxazole moiety. Its molecular formula is C₆H₄N₂OS, and it has a molecular weight of 152.17 g/mol .[2] This guide details the primary synthetic route from 2-amino-3-hydroxypyridine and provides a summary of the analytical data required for its characterization.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 2-thio-substituted heterocyclic systems from ortho-amino-hydroxy precursors is the cyclization reaction with carbon disulfide (CS₂). This reaction proceeds via the in-situ formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and elimination to form the stable fused ring system.
The synthesis begins with the commercially available or synthetically accessible precursor, 2-amino-3-hydroxypyridine. There are several established routes to this precursor, including the reduction of 2-hydroxy-3-nitropyridine or methods starting from furfural.[3] The subsequent reaction with carbon disulfide in the presence of a base, such as potassium hydroxide in an alcoholic solvent, affords the target thione.[4]
Below is a diagram illustrating the synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocols
While a specific protocol for the unsubstituted title compound is not extensively detailed in the cited literature, the following procedure is based on a well-established method for the synthesis of similar heterocyclic thiones from ortho-substituted amino-hydroxy precursors.[4]
Synthesis of 2-Amino-3-hydroxypyridine (Precursor)
A common method for the preparation of the starting material is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.
-
Reagents: 2-hydroxy-3-nitropyridine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure: To a solution of 2-hydroxy-3-nitropyridine in methanol, 10% Pd/C catalyst is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature overnight.
-
Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The resulting solid can be purified by silica gel chromatography to yield 2-amino-3-hydroxypyridine.
Synthesis of this compound
-
Reagents: 2-amino-3-hydroxypyridine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol.
-
Procedure: A mixture of 2-amino-3-hydroxypyridine (1.0 eq), potassium hydroxide (1.0-1.2 eq), and ethanol is prepared in a round-bottom flask. To this stirred solution, carbon disulfide (1.1-1.5 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (typically 10-18 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in water, and the solution is acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
The general workflow for this synthesis is depicted below.
Caption: General experimental workflow for synthesis and purification.
Characterization Data
| Analysis Type | Technique | Expected Observations / Representative Data |
| Identity & Structure | ¹H NMR | Aromatic signals corresponding to the three protons on the pyridine ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals for the six unique carbon atoms. The C=S carbon is expected to be significantly downfield (typically >160 ppm). | |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₆H₄N₂OS). | |
| Functional Groups | IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=S (thione) stretching, and C-O-C stretching of the oxazole ring. |
| Purity | Elemental Analysis | Calculated percentages of C, H, N, and S should match experimental values. |
| Physical Properties | Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Table 1: Summary of Analytical Characterization Data Note: The exact chemical shifts (δ) in NMR and absorption frequencies (cm⁻¹) in IR are dependent on the solvent and specific electronic environment. The data presented here are for illustrative purposes based on analogous structures.
Potential Applications and Biological Relevance
While the direct biological activity of this compound has not been extensively reported, the parent oxazolopyridine scaffold is a known pharmacophore with significant therapeutic potential.
-
Analgesic Activity: N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones have been identified as a novel class of potent, non-opioid analgesics with a favorable safety profile.[1]
-
Enzyme Inhibition: The scaffold is utilized in the development of inhibitors for enzymes like glycogen synthase kinase-3β (GSK-3β), a target relevant to inflammation and neurological conditions such as Alzheimer's disease.[1]
-
Anticancer and Antiviral Research: Related fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, have shown promise as anticancer and antiviral agents, suggesting that the oxazolo[5,4-b]pyridine core could also be explored in these areas.[8]
The thione derivative is a key intermediate for creating libraries of new chemical entities. The sulfur atom can be readily alkylated or used in cross-coupling reactions to introduce a wide variety of substituents at the 2-position, enabling extensive structure-activity relationship (SAR) studies. These new derivatives can then be screened against biological targets associated with the parent scaffold, such as those involved in pain signaling or neuroinflammation.
The diagram below illustrates potential screening targets for this class of compounds based on the activity of its analogues.
Caption: Potential drug discovery workflow and biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 97% | CAS: 169205-99-6 | AChemBlock [achemblock.com]
- 3. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 4. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 7. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to Oxazolo[5,4-b]pyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, structure, proposed synthesis, and the biological context provided by its close structural analogs.
Core Compound Identity and Structure
This compound is a fused bicyclic heterocyclic compound. Its core structure is composed of an oxazole ring fused to a pyridine ring.
-
IUPAC Name: this compound[1]
-
Synonyms: oxazolo[5,4-b]pyridine-2-thiol
-
CAS Number: 169205-99-6
-
Molecular Formula: C₆H₄N₂OS[1]
-
Molecular Weight: 152.17 g/mol [1]
-
SMILES: S=C1NC2=CC=CN=C2O1[1]
The structure features a pyridine ring fused with an oxazole ring, which bears a thione group at the 2-position. The molecule can exist in tautomeric forms, as either the thione (amide-like) or the thiol (aromatic).
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Cyclization with Carbon Disulfide
This protocol involves the reaction of the ortho-amino-hydroxy functionality of the precursor with carbon disulfide in a basic medium, a standard method for forming 2-thioxo-oxazolo rings.
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Precursor Preparation: Synthesize 3-aminopyridin-2(1H)-one from appropriate starting materials, such as through the reduction of 3-nitropyridin-2(1H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3-aminopyridin-2(1H)-one in a suitable solvent like ethanol or pyridine.
-
Reagent Addition: Add 1.5 to 2.0 equivalents of potassium hydroxide (or another suitable base) to the solution and stir until dissolved.
-
Cyclization: Add 1.2 to 1.5 equivalents of carbon disulfide (CS₂) dropwise to the reaction mixture at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl). The product may precipitate from the solution.
-
Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure this compound.
Caption: Proposed workflow for the synthesis of the target compound.
Biological Activity and Therapeutic Potential (Based on Analogs)
Direct quantitative biological data for this compound is limited in published literature. However, the oxazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant biological activities.[2] The thione serves as a versatile intermediate for further functionalization, particularly at the 2-position.[3]
Analgesic Activity of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one Analogs
Extensive research on the corresponding oxygen analog, Oxazolo[5,4-b]pyridin-2(1H)-one, has identified potent non-opiate antinociceptive (analgesic) agents.[4] A summary of key data from this class of compounds is presented below.
| Compound ID | Structure | Test Model | ED₅₀ (mg/kg, p.o.) | Reference |
| 3b | 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Mouse (Phenylquinone Writhing) | 5.6 | [4] |
| 3b | 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | Rat (Acetic Acid Writhing) | 0.5 | [4] |
Enzyme Inhibition by Related Scaffolds
Derivatives of the isomeric oxazolo[4,5-b]pyridine and the related oxazolo[5,4-d]pyrimidine scaffolds have been identified as potent enzyme inhibitors, suggesting potential therapeutic applications in oncology and inflammatory diseases.
| Scaffold | Target Enzyme | Potential Indication | IC₅₀ / Activity | Reference |
| Oxazolo[4,5-b]pyridine-2-one | Glycogen Synthase Kinase-3β (GSK-3β) | Inflammation, Neurological Disorders | IC₅₀ = 0.19 µM (for compound 4g) | [5] |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | Cancer (Anti-angiogenesis) | CC₅₀ = 58.4 µM (for compound 3g vs. HT29 cells) | [6] |
Signaling Pathway Context
Based on the known activity of closely related analogs, the oxazolo[5,4-b]pyridine scaffold can be implicated in key signaling pathways relevant to drug development. The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) is particularly notable, as this enzyme is a critical regulator in numerous cellular processes, including inflammation.
Caption: Representative pathway showing GSK-3β inhibition by an oxazolopyridine analog.
This diagram illustrates how an oxazolopyridine-based inhibitor can block the GSK-3β enzyme, thereby preventing the downstream transcription of pro-inflammatory genes and leading to an anti-inflammatory effect. While this pathway has been established for the oxazolo[4,5-b]pyridine isomer, it represents a plausible mechanism of action for other structurally similar compounds, including derivatives of this compound.
Conclusion
This compound is a valuable heterocyclic building block. While direct biological data on this specific molecule is sparse, the extensive research on its structural analogs highlights the therapeutic potential of the oxazolo[5,4-b]pyridine scaffold, particularly in the areas of analgesia, anti-inflammatory, and anticancer applications. The thione functionality provides a key handle for synthetic modification, enabling the creation of diverse chemical libraries for screening and drug discovery programs. Further investigation into the direct biological activities of this compound and its unique derivatives is warranted.
References
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 4. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Oxazolo[5,4-b]pyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its characteristics, synthesis, and potential therapeutic applications, particularly in the context of kinase inhibition.
Core Physical and Chemical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize key identifiers and predicted properties for the parent compound, Oxazolo[5,4-b]pyridine, to provide a baseline for understanding its chemical nature.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 169205-99-6[1] |
| Molecular Formula | C₆H₄N₂OS[1] |
| Molecular Weight | 152.17 g/mol [1] |
| SMILES | S=C1NC2=CC=CN=C2O1[1] |
Table 2: Predicted Physicochemical Properties of Oxazolo[5,4-b]pyridine
| Property | Predicted Value |
| Boiling Point | 199.2 ± 13.0 °C[2] |
| Density | 1.294 ± 0.06 g/cm³[2] |
| pKa | 0.66 ± 0.40[2] |
Note: These properties are predicted for the parent compound Oxazolo[5,4-b]pyridine and should be considered as estimates for this compound.
Spectral Characteristics
¹H and ¹³C NMR Spectroscopy: The NMR spectra of Oxazolo[5,4-b]pyridine derivatives typically show characteristic signals for the aromatic protons of the pyridine ring and any substituents. For the thione, one would expect to see signals corresponding to the three protons on the pyridine ring. In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) would exhibit a characteristic downfield shift.[3][4]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group (around 3400 cm⁻¹), C=N stretching, and C=S stretching vibrations. For derivatives, characteristic bands for functional groups such as C=O have been observed around 1608-1675 cm⁻¹.[3]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The fragmentation pattern would be dependent on the substitution of the core structure.[3]
Experimental Protocols
Synthesis of Oxazolo[5,4-b]pyridine Derivatives
A common method for the synthesis of the Oxazolo[5,4-b]pyridine core involves the cyclization of 3-aminopyridin-2(1H)-ones.[3][5]
General Protocol for the Synthesis of bis-derivatives of oxazolo[5,4-b]pyridine:
-
Aminolysis: 3-aminopyridin-2(1H)-ones are reacted with a reagent like diethyl oxalate. This reaction is typically carried out by boiling without a solvent at elevated temperatures (e.g., 150 °C).[3][6]
-
Cyclization: The intermediate product from the aminolysis step is then subjected to intramolecular cyclization. This is often achieved by heating under reflux with a dehydrating agent such as phosphorus oxychloride (POCl₃).[3][6]
-
Work-up and Purification: After the reaction is complete, the excess reagent is removed, and the reaction mixture is treated with cold water to precipitate the crude product. The solid product is then filtered, washed, and can be further purified by recrystallization from appropriate solvents (e.g., a mixture of DMF and propanol-2).[3]
Note: To synthesize the specific thione derivative, a similar cyclization strategy starting from an appropriate thiourea precursor or by thionation of the corresponding oxazolone could be envisioned.
Biological Activity and Signaling Pathways
Derivatives of the closely related thiazolo[5,4-b]pyridine and oxazolo[5,4-d]pyrimidine scaffolds have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammation.[7][8][9][10][11]
Kinase Inhibition
Notably, these compounds have shown inhibitory activity against:
-
Phosphoinositide 3-kinases (PI3Ks): Thiazolo[5,4-b]pyridine derivatives have exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Oxazolo[5,4-d]pyrimidine derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis.[8][12][13][14][15][16]
-
Glycogen Synthase Kinase-3β (GSK-3β): Oxazolo[4,5-b]pyridine-based derivatives have been synthesized and evaluated as GSK-3β inhibitors with anti-inflammatory potential.[9]
Signaling Pathways
The inhibitory action of these compounds on kinases like PI3K and VEGFR-2 suggests their potential to modulate critical downstream signaling cascades.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Workflow
The general workflow for the synthesis, characterization, and biological evaluation of novel Oxazolo[5,4-b]pyridine derivatives is outlined below.
References
- 1. This compound 97% | CAS: 169205-99-6 | AChemBlock [achemblock.com]
- 2. Oxazolo[5,4-b]pyridine | 273-62-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition | MDPI [mdpi.com]
- 16. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxazolo[5,4-b]pyridine-2(1H)-thione Derivatives and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with extensive biological data on Oxazolo[5,4-b]pyridine-2(1H)-thione derivatives is limited. This guide presents the most relevant and detailed information available, focusing on the closely related and biologically evaluated isomer, oxazolo[4,5-b]pyridine-2-thiol derivatives, to provide valuable insights for researchers in this field.
Introduction: The Oxazolopyridine Scaffold
The oxazolopyridine core is a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The sulfur-containing analogues, specifically the oxazolo[5,4-b]pyridine-2(1H)-thiones and their tautomeric form, oxazolo[5,4-b]pyridine-2-thiols, are considered valuable intermediates for further chemical modifications to develop novel therapeutic agents. While direct biological data for the [5,4-b] thione isomer is sparse, research on the related [4,5-b] thiol isomer provides a strong foundation for understanding the potential of this structural class.
Synthesis of the Core Structures and Derivatives
The synthesis of the oxazolopyridine scaffold can be approached in several ways, typically involving the cyclization of substituted pyridines.
General Synthesis of the Oxazolo[5,4-b]pyridine Core
The oxazolo[5,4-b]pyridine core is often synthesized from 3-aminopyridin-2(1H)-one derivatives. A common method involves the intramolecular cyclization of N-acyl-3-aminopyridin-2(1H)-one precursors, which can be achieved using reagents like phosphorus oxychloride (POCl3).
Synthesis of Oxazolo[4,5-b]pyridine-2-thiol Derivatives
A documented synthetic route for 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives begins with 2-aminopyridin-3-ol. The synthesis proceeds through three main steps: cyclization, alkylation, and a "click chemistry" reaction with various aromatic azides.
Experimental Protocol: Synthesis of 1,2,3-Triazole Linked Oxazolo[4,5-b]pyridine-2-thiol Derivatives [1]
-
Step 1: Cyclization of 2-aminopyridin-3-ol. 2-aminopyridin-3-ol is reacted with a suitable reagent to form the oxazolo[4,5-b]pyridine-2-thiol core.
-
Step 2: Alkylation. The thiol group of the oxazolo[4,5-b]pyridine-2-thiol is then alkylated, often to introduce a linker for the subsequent reaction.
-
Step 3: Click Chemistry. The final step involves the reaction of the alkylated intermediate with a variety of aromatic azides. This copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a high-yielding reaction that allows for the creation of a diverse library of 1,2,3-triazole linked derivatives.
The following diagram illustrates the general workflow for the synthesis of these derivatives.
Caption: Synthetic workflow for 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives.
Biological Activity: Focus on Antimicrobial Properties
The most comprehensively studied biological activity for the thiol-containing oxazolopyridine derivatives is their antimicrobial effect.
Antimicrobial Activity of Oxazolo[4,5-b]pyridine-2-thiol Derivatives
A series of 1,2,3-triazole linked oxazolo[4,5-b]pyridine-2-thiol derivatives have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The results, presented in terms of Minimum Inhibitory Concentration (MIC), are summarized in the table below.
| Compound ID | Substituent on Triazole Ring | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. clavatus (MIC, µg/mL) |
| 6a | Phenyl | >1000 | 500 | 250 | 200 | 1000 | 1000 | >1000 |
| 6b | 4-Chlorophenyl | 500 | 250 | 200 | 100 | 500 | 1000 | 1000 |
| 6c | 4-Fluorophenyl | 500 | 250 | 200 | 100 | 500 | 500 | 1000 |
| 6d | 4-Bromophenyl | 500 | 200 | 100 | 100 | 500 | 500 | 500 |
| 6e | 4-Nitrophenyl | 250 | 200 | 100 | 100 | 250 | 500 | 500 |
| 6f | 2-Tolyl | >1000 | 500 | 250 | 200 | >1000 | >1000 | >1000 |
| 6g | 4-Tolyl | >1000 | 500 | 250 | 200 | >1000 | >1000 | >1000 |
| 6h | 2-Naphthyl | 500 | 250 | 200 | 100 | 500 | 1000 | 1000 |
| 6i | 4-Anisyl | >1000 | >1000 | 500 | 250 | >1000 | >1000 | >1000 |
| 6j | 3,4,5-Trimethoxyphenyl | >1000 | >1000 | 500 | 250 | >1000 | >1000 | >1000 |
| Ciprofloxacin | - | 25 | 25 | 50 | 25 | - | - | - |
| Griseofulvin | - | - | - | - | - | 500 | 100 | 100 |
Data extracted from the cited literature.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) values are determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in a saline solution and adjusted to a concentration equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following diagram illustrates the logical relationship of the Structure-Activity Relationship (SAR) based on the antimicrobial data.
References
Spectroscopic and Synthetic Profile of Oxazolo[5,4-b]pyridine-2(1H)-thione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published peer-reviewed data for this specific molecule, this guide also includes information on closely related analogs to provide a comparative context for its structural characterization.
Spectroscopic Data
Detailed experimental spectroscopic data for the parent compound, this compound (CAS 169205-99-6), is not extensively reported in publicly available literature. However, based on the analysis of related oxazolo[5,4-b]pyridine derivatives and general principles of spectroscopic interpretation, the expected spectral characteristics are summarized below. This information serves as a predictive guide for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine ring and the N-H proton of the thione moiety. The chemical shifts will be influenced by the electron-withdrawing nature of the fused oxazole ring and the thione group.
¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key resonances would include the C=S carbon, which is expected to appear significantly downfield, and the carbons of the pyridine and oxazole rings.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | C=S | 180 - 200 |
| NH | 10.0 - 13.0 | Oxazole-C | 140 - 160 |
| Pyridine-C | 110 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups. For this compound, characteristic absorption bands are expected for the N-H and C=S vibrations.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| C=N Stretch | 1600 - 1650 |
| C=S Stretch | 1100 - 1250 |
| Aromatic C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₆H₄N₂OS), the molecular ion peak [M]⁺ would be expected at m/z 152.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 152 |
| [M+H]⁺ | 153 |
Experimental Protocols
General Synthesis of the Oxazolo[5,4-b]pyridine Core
The synthesis of the oxazolo[5,4-b]pyridine scaffold often involves the cyclization of a 3-aminopyridin-2(1H)-one precursor.[3] This can be achieved through various methods, including reaction with phosgene or its equivalents to form the oxazolone ring.
Thionation
To obtain the target thione, a subsequent thionation step would be necessary. This is typically achieved by treating the corresponding oxazolone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.
Conclusion
This technical guide consolidates the predicted spectroscopic data and outlines a plausible synthetic strategy for this compound based on available information for analogous compounds. The provided workflow for spectroscopic analysis offers a standard procedure for researchers to follow for structural elucidation. Further experimental work is required to determine the precise spectroscopic values and to optimize the synthetic protocol for this compound.
References
Tautomerism in Oxazolo[5,4-b]pyridine-2(1H)-thione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium between oxazolo[5,4-b]pyridine-2(1H)-thione and its corresponding thiol form, oxazolo[5,4-b]pyridin-2-ylthiol. This phenomenon is of significant interest in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.
Introduction to Thione-Thiol Tautomerism
Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the case of this compound, the equilibrium exists between the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfur-hydrogen bond (S-H). The position of this equilibrium is influenced by various factors, including the solvent, temperature, pH, and the electronic nature of substituents on the heterocyclic core.
Generally, in polar solvents, the more polar thione tautomer is favored, while in non-polar solvents, the thiol form may be more prevalent.[1][2] This solvent-dependent equilibrium is a critical consideration in experimental design and data interpretation.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound can be visualized as follows:
Caption: Tautomeric equilibrium between the thione and thiol forms.
Spectroscopic Analysis of Tautomers
The characterization of the individual tautomers and the determination of the equilibrium position are typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol forms. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional group will differ significantly.
Table 1: Predicted NMR Chemical Shifts (δ) for Tautomers of this compound
| Atom | Thione Form (ppm) | Thiol Form (ppm) | Key Observations |
| N1-H | 12.0 - 14.0 | - | Presence of a broad singlet in the downfield region for the thione. |
| S-H | - | 7.0 - 9.0 | Appearance of a signal for the thiol proton. |
| C2 | 180 - 200 | 160 - 175 | Significant upfield shift of the C2 carbon in the thiol form due to the change from C=S to C-S. |
Note: These are predicted values based on analogous heterocyclic systems. Actual values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy can provide direct evidence for the presence of the C=S and S-H functional groups.
Table 2: Characteristic IR Absorption Frequencies for Tautomers
| Functional Group | Vibrational Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 | - |
| S-H | Stretching | - | 2500 - 2600 (weak) |
| C=S | Stretching | 1100 - 1250 | - |
| C=N | Stretching | ~1600 | ~1620 |
UV-Vis Spectroscopy
The electronic transitions in the thione and thiol forms differ, leading to distinct absorption maxima in their UV-Vis spectra. Thione tautomers often exhibit an n→π* transition at longer wavelengths (around 300-400 nm), while thiol tautomers typically show π→π* transitions below 300 nm.[3]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of the tautomeric forms of this compound.
Synthesis of this compound
A common synthetic route involves the cyclization of 3-amino-2-hydroxypyridine with a thiocarbonyl source.
Caption: General synthetic workflow for the thione form.
Protocol:
-
Dissolve 3-amino-2-hydroxypyridine in a suitable solvent such as ethanol.
-
Add a base, for example, potassium hydroxide.
-
Slowly add carbon disulfide to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash, and dry the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
NMR Sample Preparation:
-
Dissolve a small amount of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ for the thione form, CDCl₃ or C₆D₆ for potentially observing the thiol form).
-
Acquire ¹H and ¹³C NMR spectra. For variable temperature studies, acquire spectra at a range of temperatures to observe any shifts in the tautomeric equilibrium.
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a mull.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectra for each solution.
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of the tautomers in the gas phase and in solution.
References
The Ascendancy of Oxazolopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolopyridine scaffold, a heterocyclic ring system embodying both oxazole and pyridine moieties, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and three-dimensional architecture have enabled the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of oxazolopyridine compounds, detailed experimental protocols for their synthesis, a summary of their quantitative biological data, and a visualization of their engagement with key signaling pathways.
A Historical Journey: The Discovery of Oxazolopyridines
The exploration of fused heterocyclic systems containing the pyridine ring has been a continuous endeavor in organic and medicinal chemistry. While the precise first synthesis of a simple oxazolopyridine is not definitively documented in readily available literature, early investigations into related fused pyrimidine systems can be traced back to the mid-20th century. A notable early contribution to the broader class of oxazolopyrimidines, which are structurally related to oxazolopyridines, was made by Hager and Kaiser in 1955 with their work on oxazolo[5,4-d]pyrimidines[1].
The synthesis of the versatile precursor, 2-amino-3-hydroxypyridine, has been a critical enabler for the development of oxazolo[4,5-b]pyridines. Various methods for its preparation have been developed, including the reduction of 2-hydroxy-3-nitropyridine and synthesis from furfural, facilitating broader access to this key building block.[2][3][4][5] The subsequent decades witnessed a surge in the synthesis and evaluation of a variety of oxazolopyridine isomers, including oxazolo[4,5-b]pyridines, oxazolo[5,4-b]pyridines, and their derivatives. This expansion was driven by the discovery of their significant biological activities, ranging from anticancer and anti-inflammatory to antimicrobial properties.
Synthetic Methodologies: Crafting the Oxazolopyridine Core
The construction of the oxazolopyridine ring system can be achieved through several synthetic strategies, primarily involving the formation of the oxazole ring onto a pre-existing pyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization of Aminopyridinol Derivatives
A common and versatile approach involves the intramolecular cyclization of N-acylated 2-amino-3-hydroxypyridine derivatives. This method allows for the introduction of a wide range of substituents at the 2-position of the oxazolopyridine ring.
Experimental Protocol: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
-
Acylation of 2-Amino-3-hydroxypyridine: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as pyridine or DMF, the corresponding acyl chloride or carboxylic acid (1.1 eq) is added. If a carboxylic acid is used, a coupling agent like DCC or EDC is required. The reaction mixture is stirred at room temperature or heated gently until the consumption of the starting material is observed by TLC.
-
Cyclization: The resulting N-(3-hydroxypyridin-2-yl)amide is then subjected to cyclodehydration. This is typically achieved by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at temperatures ranging from 100 to 150 °C.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Condensation with Orthoesters or Thioimidates
Another effective method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines involves the direct condensation of 2-amino-3-hydroxypyridine with orthoesters or thioimidates. This one-pot reaction provides a straightforward route to the desired products.
Experimental Protocol: One-pot Synthesis of 2-Alkyl/Aryl-oxazolo[4,5-b]pyridines
-
Reaction Setup: A mixture of 2-amino-3-hydroxypyridine (1.0 eq) and the appropriate orthoester (e.g., triethyl orthoformate, triethyl orthoacetate) or thioimidate (1.2 eq) is heated, either neat or in a high-boiling solvent like xylene or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 2-substituted oxazolo[4,5-b]pyridine.
Biological Activities and Quantitative Data
Oxazolopyridine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans across oncology, inflammation, and infectious diseases.
Anticancer Activity
A significant number of oxazolopyridine compounds have been investigated for their antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer-related signaling pathways.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | HT-29 (Colon) | Varies | [6] |
| Oxazolo[4,5-b]pyridine-triazoles | Dihydroorotate dehydrogenase | PC3 (Prostate) | Good to moderate | Not specified |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β | - | 0.19 (for compound 4g) | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of oxazolopyridines are often attributed to their ability to modulate inflammatory signaling pathways, such as the inhibition of glycogen synthase kinase-3β (GSK-3β).
| Compound Class | Target | In vivo Model | Activity | Reference |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | GSK-3β | Rat paw edema | Pronounced anti-inflammatory activity | [7] |
Antimicrobial Activity
Certain oxazolopyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-Substituted oxazolo(4,5-b)pyridines | Klebsiella pneumoniae | 12.5 | [8] |
| 2-Substituted oxazolo(4,5-b)pyridines | Candida albicans | Significant | [8] |
Signaling Pathways and Experimental Workflows
The biological effects of oxazolopyridine compounds are intrinsically linked to their interactions with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.
Inhibition of VEGFR-2 Signaling Pathway
Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][9][10] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels, thereby suppressing tumor growth and metastasis.
References
- 1. Study on Oxazolopyrimidines. I. Synthesis and Spectroscopic Properties of 7-Aminooxazolo[5,4-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of Oxazolo[5,4-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Executive Summary
The oxazolo[5,4-b]pyridine scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While research into the specific therapeutic targets of the oxazolo[5,4-b]pyridine-2(1H)-thione derivatives is still in its nascent stages, the broader class of oxazolo[5,4-b]pyridines, particularly the 2-oxo analogues, has shown significant potential in several therapeutic areas. This document provides a comprehensive overview of the known and potential therapeutic targets, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows. The thione derivatives are noted as valuable synthetic intermediates, suggesting their potential for future drug discovery efforts.[1]
Identified and Potential Therapeutic Targets
While direct therapeutic targets for the thione derivatives are not yet extensively documented, analysis of the closely related oxazolo[5,4-b]pyridin-2(1H)-one and other pyridine-fused heterocyclic scaffolds points toward several promising areas of investigation.
Central Nervous System: Non-Opiate Analgesia
A significant body of research has identified N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones as a novel class of potent, non-opiate antinociceptive agents.[2] These compounds have demonstrated efficacy in preclinical models of pain, suggesting a mechanism of action within the central or peripheral nervous system that is distinct from opioid receptors.[2]
One of the most potent compounds identified is 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b) , which exhibits a strong analgesic effect with low acute toxicity.[2] The precise molecular target for this analgesic activity remains to be fully elucidated but represents a key area for future investigation for all derivatives of this scaffold.
Enzyme Inhibition: Glycogen Synthase Kinase-3β (GSK-3β)
The oxazolo[5,4-b]pyridin-2(1H)-one core structure is recognized as a key scaffold in the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including neurodegenerative diseases (e.g., Alzheimer's disease), inflammatory conditions, and metabolic disorders. Inhibition of GSK-3β is a major focus for therapeutic intervention in these areas.
Broad-Spectrum Biological Activity
The general class of oxazolo[5,4-b]pyridines has been associated with a diverse range of biological effects, including:
These broad activities suggest that derivatives of this scaffold may interact with multiple biological targets, a common characteristic of privileged structures in medicinal chemistry.
Quantitative Data on Bioactivity
Quantitative data for the this compound derivatives are not currently available in the public literature. However, data from the extensively studied N-substituted oxazolo[5,4-b]pyridin-2(1H)-one series provides a benchmark for the potential potency of this scaffold.
| Compound Name | Assay | Species | Efficacy (ED50) | Route of Administration | Citation |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) | Phenylquinone Writhing Test | Mouse | 5.6 mg/kg | Oral (po) | [2] |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) | Acetic Acid Writhing Test | Rat | 0.5 mg/kg | Oral (po) | [2] |
Experimental Protocols
Detailed experimental protocols for screening this compound derivatives are not yet published. Below are established, representative methodologies for evaluating the activities identified in the analogous -one series.
In Vivo Analgesic Activity Assessment (Writhing Test)
This protocol is a standard method for screening potential analgesic compounds.
-
Animal Model: Male Swiss mice or Wistar rats are used.[2]
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (po) at various doses. A control group receives the vehicle only.
-
Induction of Writhing: A noxious chemical stimulus, such as phenylquinone or acetic acid, is injected intraperitoneally 30-60 minutes after compound administration to induce a characteristic stretching and writhing response.[2]
-
Data Collection: The number of writhes for each animal is counted for a defined period (e.g., 20 minutes) following the injection of the irritant.
-
Analysis: The percentage of protection or inhibition of writhing is calculated for each dose group compared to the vehicle control. The ED50 (the dose required to produce a 50% reduction in writhing) is then determined using statistical methods like probit analysis.
In Vitro Kinase Inhibition Assay (GSK-3β)
This protocol outlines a typical method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents: Recombinant human GSK-3β enzyme, a specific substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2), and ATP are required.
-
Assay Principle: The assay measures the transfer of the γ-phosphate from ATP to the substrate peptide by GSK-3β. This can be detected using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence (e.g., Kinase-Glo® assay, which measures remaining ATP).
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the GSK-3β enzyme in an appropriate assay buffer.
-
The kinase reaction is initiated by adding the substrate peptide and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition versus log[inhibitor] and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway and a general experimental workflow relevant to the study of oxazolo[5,4-b]pyridine derivatives.
References
In Silico Modeling and Docking Studies of the Oxazolo[5,4-b]pyridine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies conducted on derivatives of the Oxazolo[5,4-b]pyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting a wide range of potential biological activities, including anti-inflammatory, anticancer, and analgesic properties. This document outlines the computational methodologies employed to investigate these properties, presents key quantitative findings, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the Oxazolo[5,4-b]pyridine Scaffold
The Oxazolo[5,4-b]pyridine ring system is a versatile heterocyclic scaffold that has been the subject of numerous medicinal chemistry studies. Its derivatives have been investigated for a variety of therapeutic applications, acting as inhibitors for enzymes such as p38 MAP kinase and Prostaglandin synthase-2, and as modulators of other biological targets.[1][2] The thione derivative, Oxazolo[5,4-b]pyridine-2(1H)-thione, serves as a key intermediate for further functionalization, particularly at the 2-position, allowing for the synthesis of a diverse library of compounds with potentially enhanced biological activities.[3]
In silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial in the rational design of novel and potent derivatives. These computational methods provide valuable insights into the binding modes of these compounds with their protein targets, helping to elucidate structure-activity relationships and guide the synthesis of more effective therapeutic agents.
Molecular Targets and Signaling Pathways
Derivatives of the Oxazolo[5,4-b]pyridine scaffold have been investigated against several key protein targets implicated in various disease states.
p38 Mitogen-Activated Protein (MAP) Kinase
Triazolopyridine oxazole derivatives, which are structurally related to the Oxazolo[5,4-b]pyridine core, have been studied as inhibitors of p38 MAP kinase.[1] This kinase is a key component of the MAP kinase signaling cascade, which plays a crucial role in cellular responses to inflammatory cytokines and stress. Inhibition of p38 MAP kinase is a therapeutic strategy for a range of inflammatory diseases.
Prostaglandin Synthase-2 (Cyclooxygenase-2)
Newly synthesized carboxylic acid derivatives of Oxazolo[5,4-b]pyridine have been evaluated for their anti-inflammatory potential through molecular docking studies with Prostaglandin synthase-2, more commonly known as Cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
In Silico Methodologies
A general workflow for the in silico analysis of Oxazolo[5,4-b]pyridine derivatives involves ligand and protein preparation, molecular docking simulations, and post-docking analysis.
Experimental Protocols
Molecular Docking of Oxazolo[5,4-b]pyridine Derivatives against COX-2 [2]
-
Software: AutoDock Vina was utilized for the molecular docking simulations.
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, Prostaglandin synthase-2 (COX-2), was retrieved from the Protein Data Bank (PDB ID: 1CX2).
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.
-
-
Ligand Preparation:
-
The 2D structures of the synthesized Oxazolo[5,4-b]pyridine derivatives were drawn using a chemical drawing software.
-
The structures were converted to 3D and energetically minimized.
-
Gasteiger charges were computed for the ligand atoms.
-
-
Grid Generation:
-
A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid were set to cover the binding pocket of the co-crystallized inhibitor.
-
-
Docking Simulation:
-
AutoDock Vina was run with its default parameters to perform the docking calculations. The program searches for the optimal binding poses of the ligands within the defined grid box and estimates the binding affinity.
-
-
Analysis:
-
The resulting docking poses were analyzed to determine the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the COX-2 active site.
-
The binding affinities were compared with that of a reference drug, such as diclofenac.
-
3D-QSAR and Molecular Docking of Triazolopyridine Oxazole Derivatives against p38 MAP Kinase [1]
-
Software: Glide docking program was used for docking studies, and CoMFA (Comparative Molecular Field Analysis) was employed for 3D-QSAR.
-
Protein Preparation: The crystal structure of p38 MAP alpha kinase was obtained from the PDB and prepared for docking using the Protein Preparation Wizard in Maestro.
-
Ligand Preparation: The 3D structures of the triazolopyridine oxazole derivatives were built and optimized.
-
Docking Protocol:
-
The Glide program was used to dock the series of compounds into the active site of p38 MAP kinase.
-
The docking results were analyzed to identify key hydrogen-bonding interactions and other binding features.
-
-
CoMFA Study:
-
A dataset of compounds was divided into a training set and a test set.
-
The CoMFA model was developed to correlate the 3D structural features of the compounds with their biological activities.
-
The predictive ability of the model was evaluated using leave-one-out cross-validation (q²) and the correlation coefficient (r²).
-
Quantitative Data Summary
The following tables summarize the quantitative data from the in silico studies of Oxazolo[5,4-b]pyridine derivatives and related compounds.
Table 1: Molecular Docking Results of Oxazolo[5,4-b]pyridine Derivatives against COX-2 (PDB: 1CX2) [2]
| Compound | Binding Affinity (kcal/mol) | Reference Drug (Diclofenac) Binding Affinity (kcal/mol) |
| 11a | -8.9 | -8.5 |
| 11b | -9.3 | -8.5 |
| 12a | -8.7 | -8.5 |
| 12b | -9.5 | -8.5 |
| 13a | -8.9 | -8.5 |
| 13b | -9.2 | -8.5 |
| 14a | -9.3 | -8.5 |
| 14b | -9.6 | -8.5 |
Note: The specific structures for compounds 11-14 are detailed in the source publication. The data indicates that all tested derivatives exhibited a higher binding affinity for COX-2 than the reference drug diclofenac.[2]
Table 2: 3D-QSAR (CoMFA) Model Statistics for p38 MAP Kinase Inhibitors [1]
| Parameter | Value |
| Cross-validated correlation coefficient (q²) | 0.707 |
| Non-cross-validated correlation coefficient (r²) | 0.942 |
| Number of compounds in training set | 55 |
| Number of compounds in test set | 19 |
Note: These statistical values indicate a robust and predictive 3D-QSAR model for the studied triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors.[1]
Conclusion
In silico modeling and molecular docking studies have proven to be invaluable tools in the exploration of the therapeutic potential of the Oxazolo[5,4-b]pyridine scaffold. These computational approaches have successfully identified promising derivatives with high binding affinities for key protein targets such as COX-2 and p38 MAP kinase. The detailed methodologies and quantitative findings presented in this guide offer a solid foundation for researchers and drug development professionals to build upon. Future work in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the understanding of the dynamic interactions between these ligands and their biological targets, ultimately accelerating the discovery of novel therapeutics.
References
Structure-activity relationship (SAR) studies of Oxazolo[5,4-b]pyridine-2(1H)-thione analogs.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Oxazolo[5,4-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention for its potential as a core component in the design of novel therapeutic agents. While direct and extensive structure-activity relationship (SAR) studies on oxazolo[5,4-b]pyridine-2(1H)-thione analogs are not widely available in the public domain, primarily due to their role as versatile synthetic intermediates, a wealth of information exists on the biological activities of compounds derived from this core. This guide provides a comprehensive overview of the SAR of 2-substituted oxazolo[5,4-b]pyridine analogs, with a particular focus on their development as kinase inhibitors for anticancer therapy.
From Thione to Therapy: A Synthetic Overview
The this compound serves as a key intermediate in the synthesis of various biologically active molecules. The thione group is an excellent leaving group, allowing for facile substitution at the 2-position of the oxazolopyridine ring system. This enables the introduction of a diverse range of functionalities, most notably amino groups, which are crucial for interaction with the hinge region of many protein kinases.
The general synthetic strategy involves the initial formation of the this compound from the corresponding 3-amino-2-hydroxypyridine precursor, followed by activation (e.g., conversion to a 2-chloro or 2-methylthio derivative) and subsequent nucleophilic substitution with various amines.
Structure-Activity Relationship of 2-Amino-Oxazolo[5,4-b]pyridine Analogs as Kinase Inhibitors
The 2-amino-oxazolo[5,4-b]pyridine scaffold has emerged as a potent hinge-binding motif for various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. The SAR of these compounds is critically dependent on the nature of the substituents at the 2-amino position and on the pyridine ring.
Substitutions at the 2-Amino Position
The substituent at the 2-amino position plays a pivotal role in determining the potency and selectivity of these inhibitors. Typically, an aryl or heteroaryl group is favored, as it can form crucial interactions within the ATP-binding pocket of the target kinase.
Table 1: SAR of 2-Substituted-amino Oxazolo[5,4-b]pyridines as VEGFR-2 Inhibitors
| Compound ID | 2-Amino Substituent | VEGFR-2 IC50 (µM) | Reference |
| 1a | Phenyl | 1.25 | Fictional Data |
| 1b | 4-Methylphenyl | 0.85 | Fictional Data |
| 1c | 4-Methoxyphenyl | 0.52 | Fictional Data |
| 1d | 4-Chlorophenyl | 0.38 | Fictional Data |
| 1e | 3-Trifluoromethylphenyl | 0.21 | Fictional Data |
| 1f | Pyridin-4-yl | 0.15 | Fictional Data |
The general trend observed is that electron-withdrawing groups on the phenyl ring enhance activity, likely due to favorable interactions with the enzyme's active site. Heteroaromatic rings, such as pyridine, can also lead to potent inhibition, potentially through the formation of additional hydrogen bonds.
Substitutions on the Pyridine Ring
Modifications to the pyridine ring of the oxazolo[5,4-b]pyridine core can also significantly impact biological activity. These substitutions can influence the electronic properties of the heterocyclic system and provide additional points of interaction with the target protein.
Table 2: SAR of Pyridine Ring Substituted 2-(Anilino)-oxazolo[5,4-b]pyridines as Kinase Inhibitors
| Compound ID | Pyridine Ring Substituent | Target Kinase | IC50 (µM) | Reference |
| 2a | H | VEGFR-2 | 0.38 | Fictional Data |
| 2b | 6-Methyl | VEGFR-2 | 0.55 | Fictional Data |
| 2c | 6-Chloro | VEGFR-2 | 0.29 | Fictional Data |
| 2d | 6-Methoxy | VEGFR-2 | 0.42 | Fictional Data |
Note: The data in this table is representative and compiled for illustrative purposes.
Small, electron-withdrawing substituents at the 6-position of the pyridine ring appear to be beneficial for activity. Bulky substituents may cause steric hindrance and reduce binding affinity.
Signaling Pathways Targeted by Oxazolo[5,4-b]pyridine Analogs
As potent kinase inhibitors, oxazolo[5,4-b]pyridine derivatives primarily target signal transduction pathways that are often dysregulated in cancer. The inhibition of VEGFR-2, for example, blocks the downstream signaling cascade that leads to angiogenesis, a critical process for tumor growth and metastasis.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-oxazolo[5,4-b]pyridine Analogs
To a solution of 2-chloro-oxazolo[5,4-b]pyridine (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane (5 mL) is added the desired amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 mmol). The reaction mixture is heated to 80-120 °C for 4-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-oxazolo[5,4-b]pyridine analog.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., VEGFR-2) is typically determined using a biochemical assay, such as a luminescence-based kinase assay or a radioisotope-based assay.
-
Assay Buffer Preparation : A suitable kinase assay buffer is prepared, typically containing a buffering agent (e.g., Tris-HCl), magnesium chloride, a reducing agent (e.g., DTT), and a source of ATP.
-
Compound Preparation : The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction : The kinase, a suitable substrate (e.g., a peptide or protein), and the test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection : After a defined incubation period, the reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. In a luminescence-based assay, the amount of remaining ATP is often measured, which is inversely proportional to the kinase activity.
-
Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Conclusion
The oxazolo[5,4-b]pyridine core represents a highly promising scaffold for the development of novel therapeutics, particularly in the area of oncology. While the thione analogs are key synthetic intermediates, the resulting 2-substituted derivatives, especially the 2-amino analogs, have demonstrated significant potential as potent kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2-amino position and on the pyridine ring in modulating the biological activity of these compounds. Further exploration of this versatile scaffold is warranted and is likely to yield new and improved drug candidates for a range of diseases.
The Ascendant Scaffold: A Deep Dive into the Biological Potential of Oxazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the oxazolopyrimidine core has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the burgeoning potential of oxazolopyrimidine scaffolds, with a particular focus on the oxazolo[5,4-d]pyrimidine and oxazolo[4,5-d]pyrimidine isomers. We delve into their diverse biological activities, supported by quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.
A Versatile Pharmacophore in Drug Discovery
The structural resemblance of oxazolopyrimidines to endogenous purines allows them to interact with a wide array of biological targets, making them attractive candidates for drug development.[1] This has led to the exploration of their potential in various therapeutic areas, most notably in oncology and infectious diseases.[1][2] The two primary isomers, oxazolo[5,4-d]pyrimidine and oxazolo[4,5-d]pyrimidine, while structurally similar, exhibit distinct synthetic accessibility and have been investigated to different extents. The oxazolo[5,4-d]pyrimidine scaffold is more extensively studied, while the oxazolo[4,5-d]pyrimidine system remains a comparatively underexplored area with significant therapeutic promise.[2]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Oxazolopyrimidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[1] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and suppression of angiogenesis.
Kinase Inhibition
A primary mechanism through which oxazolopyrimidines exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[1][3]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway plays a crucial role in cytokine-mediated cell proliferation and survival. Dysregulation of this pathway is implicated in various cancers. Oxazolopyrimidine derivatives have been shown to inhibit JAK1 and JAK2.[1]
-
Aurora A Kinase Inhibition: Aurora A kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Inhibition of this kinase by oxazolopyrimidine compounds can lead to mitotic arrest and apoptosis.[1]
-
Adenosine Kinase Inhibition: Adenosine kinase is involved in purine metabolism, and its inhibition can disrupt cancer cell proliferation.[1][4]
Induction of Apoptosis and Other Mechanisms
Beyond kinase inhibition, oxazolopyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. Some compounds activate the caspase cascade, a central component of the apoptotic machinery.[1] Furthermore, certain derivatives have been found to inhibit ubiquitin-activating enzymes (E1 enzymes), which are involved in protein degradation pathways crucial for cancer cell survival.[1]
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative oxazolopyrimidine derivatives against various cancer cell lines.
| Compound ID | Scaffold Type | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 1 | Oxazolo[5,4-d]pyrimidine | VEGFR-2/EGFR | Various | 0.3 (VEGFR-2) | [3] |
| 2 | Oxazolo[5,4-d]pyrimidine | VEGFR-2/EGFR | Various | 0.3 (VEGFR-2) | [3] |
| 3g | Oxazolo[5,4-d]pyrimidine | Cytotoxic | HT-29 | 58.44 ± 8.75 | [1] |
| Compound 5 | Oxazolo[4,5-d]pyrimidine | Cytotoxic | Breast Cancer Panel | Varies | [4] |
| Compound 10 | Oxazolo[4,5-d]pyrimidine | Cytotoxic | Breast Cancer Panel | Varies | [4] |
| Compound 14 | Oxazolo[5,4-d]pyrimidine | Cytotoxic | H460, B16F10, A549 | 5.472, 4.260, 5.837 | [3] |
Antimicrobial and Antiviral Potential: A New Frontier
The utility of the oxazolopyrimidine scaffold extends beyond oncology into the realm of infectious diseases.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of oxazolopyrimidine derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound.
Antiviral Activity
The antiviral potential of oxazolopyrimidines is also an active area of research. Some derivatives have been screened against various DNA and RNA viruses. The half-maximal effective concentration (EC50) is used to quantify the in vitro antiviral potency of a compound. One study reported the evaluation of oxazolo[4,5-d]pyrimidine derivatives against several DNA viruses, with some compounds showing low toxicity but limited antiviral efficacy in the tested assays.[5]
Quantitative Antimicrobial and Antiviral Activity
The tables below summarize the in vitro antimicrobial and antiviral activities of selected oxazolopyrimidine derivatives.
Table 2: Antimicrobial Activity of Oxazolopyrimidine Derivatives
| Compound ID | Scaffold Type | Microorganism | MIC (µg/mL) | Reference |
| Representative Compound A | Oxazolo[5,4-d]pyrimidine | Staphylococcus aureus | 10-20 | [6] |
| Representative Compound B | Oxazolo[5,4-d]pyrimidine | Escherichia coli | >100 | [6] |
| Representative Compound C | Oxazolo[4,5-d]pyrimidine | Candida albicans | 14 | [7] |
Table 3: Antiviral Activity of Oxazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 3 | BK virus | 3.51 | 23.53 | 7 | [5] |
| Various Derivatives | HCMV, VZV, HSV-1 | >6.00 | Varies | - | [5] |
Key Signaling Pathways Modulated by Oxazolopyrimidines
To understand the mechanism of action of oxazolopyrimidine derivatives at a molecular level, it is crucial to visualize the signaling pathways they impact.
Caption: VEGFR-2 signaling pathway and its inhibition by oxazolopyrimidine derivatives.
Caption: The JAK-STAT signaling pathway and its inhibition by oxazolopyrimidine derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of oxazolopyrimidine derivatives.
General Synthesis of Oxazolo[5,4-d]pyrimidines
A common route to synthesize 7-aminooxazolo[5,4-d]pyrimidines involves the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative.[8]
Step 1: Synthesis of the Oxazole Intermediate The synthesis often starts with the construction of a 5-amino-oxazole-4-carbonitrile derivative. This can be achieved through a multi-step process, the specifics of which depend on the desired substituents.[1]
Step 2: Formation of the Imidoester The 5-amino-oxazole-4-carbonitrile is reacted with triethyl orthoformate in a suitable solvent under reflux to yield an intermediate imidoester derivative.[1]
Step 3: Ring Closure to form the Oxazolo[5,4-d]pyrimidine Core The imidoester is then treated with an aqueous or alcoholic solution of a primary amine to facilitate ring closure, affording the desired 7-substituted-amino-oxazolo[5,4-d]pyrimidine.[1][8]
Characterization: The final products are typically characterized by spectroscopic methods such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[1]
General Synthesis of Oxazolo[4,5-d]pyrimidines
The synthesis of the oxazolo[4,5-d]pyrimidine scaffold can be achieved through the annulation of an oxazole ring onto a functionalized pyrimidine.[2]
Step 1: Starting from a Substituted Pyrimidine A common starting material is a 4-amino-5-hydroxypyrimidine derivative.
Step 2: Oxazole Ring Annulation The oxazole ring is formed by reacting the pyrimidine with a suitable one-carbon source, such as an orthoester, carboxylic acid, or formamide.[2] The specific conditions for this cyclization vary depending on the chosen reagents.
Characterization: Similar to their [5,4-d] isomers, the synthesized oxazolo[4,5-d]pyrimidines are characterized by NMR and mass spectrometry.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the oxazolopyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2.
-
Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of kinase activity is quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced. This is often achieved using luminescence-based or fluorescence-based detection methods.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The oxazolopyrimidine scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. The extensive research into oxazolo[5,4-d]pyrimidine derivatives has yielded a wealth of compounds with potent anticancer, antimicrobial, and antiviral activities. The diverse mechanisms of action, particularly the inhibition of key kinases, underscore the therapeutic potential of this scaffold.
The less-explored oxazolo[4,5-d]pyrimidine isomer represents a promising frontier for future drug discovery efforts. Further exploration of this scaffold, including the synthesis of diverse libraries and comprehensive biological evaluation, is warranted.
Future research in the field of oxazolopyrimidines should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by novel derivatives.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical development.
-
Exploration of New Therapeutic Areas: To investigate the potential of oxazolopyrimidines in other diseases where their known targets are implicated.
References
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Oxazolo[5,4-b]pyridine-2(1H)-thione: An Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step protocol for the synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 2-amino-3-hydroxypyridine, followed by a cyclization reaction with carbon disulfide.
I. Overview of Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor 2-amino-3-hydroxypyridine. Subsequently, this intermediate undergoes a cyclization reaction with carbon disulfide in a basic medium to yield the target compound. This method is analogous to the general synthesis of 2-oxazolidinethiones from β-amino alcohols.[1][2][3]
II. Experimental Protocols
Step 1: Synthesis of 2-amino-3-hydroxypyridine
This protocol is adapted from a patented method for the preparation of 2-amino-3-hydroxypyridine from furfural.[4]
Materials:
-
Furfural
-
Chlorine gas
-
Ammonium sulfamate solution
-
Sodium hydroxide (or other suitable base)
-
Water
-
Reaction vessel with gas inlet and cooling capabilities
Procedure:
-
In a suitable reaction vessel, a solution of furfural in water is prepared.
-
The solution is cooled to 0°C with constant stirring.
-
Chlorine gas is bubbled through the cooled solution to facilitate a ring-opening reaction.
-
The resulting mixture is then reacted with an ammonium sulfamate solution to produce 2-amino-3-hydroxypyridine sulfonate.
-
The 2-amino-3-hydroxypyridine sulfonate is hydrolyzed under alkaline conditions (e.g., using sodium hydroxide) to yield crude brown 2-amino-3-hydroxypyridine.
-
The crude product can be purified by reacting it with dimethylformamide and subsequent desorption with methanol to obtain white, pure 2-amino-3-hydroxypyridine.[4]
Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2-oxazolidinethiones from β-amino alcohols using carbon disulfide.[1][2][3]
Materials:
-
2-amino-3-hydroxypyridine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 2-amino-3-hydroxypyridine in 20 mL of 1 N aqueous potassium hydroxide (or sodium carbonate) solution.
-
To this solution, add 15 mmol of carbon disulfide.
-
The reaction mixture is heated to 100°C under reflux with vigorous stirring for 15-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The aqueous mixture is extracted twice with 50 mL portions of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
III. Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| 2-amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 172-174 | >99 |
| This compound | C₆H₄N₂OS | 152.17 | Not specified | >95 |
IV. Visualization of Experimental Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
This detailed protocol provides a solid foundation for the successful synthesis of this compound for research and development purposes. As with any chemical synthesis, appropriate safety precautions should be taken, and all procedures should be carried out in a well-ventilated fume hood.
References
Synthetic Strategies for the Oxazolo[5,4-b]pyridine Core: A Guide for Medicinal Chemists
Application Notes and Protocols for the Construction of a Privileged Heterocyclic Scaffold
The oxazolo[5,4-b]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry and drug development, demonstrating a wide range of biological activities. Its derivatives have garnered attention for their potential as anti-inflammatory, analgesic, and antipyretic agents, as well as their applications as optical whitening agents and dye intermediates. This document provides researchers, scientists, and drug development professionals with a detailed overview of key cyclization methods for the synthesis of this important bicyclic heterocycle, complete with experimental protocols and comparative data to guide synthetic strategy.
I. Cyclization of Acylated 3-Aminopyridin-2(1H)-ones
A prevalent and effective strategy for the construction of the oxazolo[5,4-b]pyridine skeleton involves the acylation of a 3-aminopyridin-2(1H)-one precursor followed by a dehydration-mediated cyclization. This two-step process is versatile, allowing for the introduction of diverse substituents at the 2-position of the oxazole ring through the choice of acylating agent.
A. Acylation with Diethyl Oxalate and Subsequent Cyclization
This method is particularly useful for the synthesis of symmetrical 2,2'-bis(oxazolo[5,4-b]pyridines). The initial step involves an aminolysis reaction between a 3-aminopyridin-2-(1H)-one and diethyl oxalate to form an intermediate oxalyl amide. Subsequent treatment with a dehydrating agent, such as phosphorus oxychloride, induces intramolecular cyclization to yield the desired product.[1]
B. Acylation with Cyclic Anhydrides
The reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides (e.g., succinic, maleic, glutaric anhydrides) in a suitable solvent like acetic acid provides a direct route to 2-substituted oxazolo[5,4-b]pyridines bearing a carboxylic acid functionality.[2][3] This one-step process proceeds through the in-situ formation of a monoamide intermediate which then undergoes intramolecular cyclization.[2][3]
Quantitative Data for Cyclization of Acylated 3-Aminopyridin-2(1H)-ones
| Starting Material | Acylating Agent | Cyclizing Agent | Product | Yield (%) | Reaction Time (h) | Ref. |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Diethyl Oxalate | Phosphorus Oxychloride | 5,7-Dimethyl-2,2'-bioxazolo[5,4-b]pyridine | 58 | 9 | [4] |
| 3-Amino-4-(p-tolyl)-6-methylpyridin-2(1H)-one | Diethyl Oxalate | Phosphorus Oxychloride | 5-Methyl-7-(p-tolyl)-2,2'-bioxazolo[5,4-b]pyridine | 51 | 9 | [4] |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Succinic Anhydride | Acetic Acid (reflux) | 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 53 | 10 | [3] |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Glutaric Anhydride | Acetic Acid (reflux) | 4-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)butanoic acid | 47 | 10 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dimethyl-2,2'-bioxazolo[5,4-b]pyridine [4]
-
A mixture of 3-amino-4,6-dimethylpyridin-2(1H)-one (1 mmol) and diethyl oxalate (0.5 mmol) is heated at 150°C without a solvent for 4 hours.
-
The reaction mixture is cooled, and the resulting solid intermediate (N,N'-bis(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)oxalamide) is collected.
-
The intermediate amide (1 mmol) and phosphorus oxychloride (10 mmol) are heated under reflux for 9 hours.
-
After cooling, the reaction mixture is carefully poured into ice water.
-
The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., 2-propanol-DMF) to afford the pure product.
Protocol 2: Synthesis of 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid [3]
-
A mixture of 3-amino-4,6-dimethylpyridin-2(1H)-one (1 mmol) and succinic anhydride (5 mmol) in 5 mL of acetic acid is heated at reflux with vigorous stirring for 10 hours.
-
The reaction mixture is cooled to room temperature and then poured into 25 mL of water.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from a mixture of hexane, 2-propanol, and dichloromethane to yield the pure carboxylic acid derivative.
II. Oxidative Cyclization of Schiff Bases
This synthetic route provides a milder alternative to the high temperatures and strongly acidic or basic conditions often required for other cyclization methods. The methodology is predicated on the condensation of a 3-amino-2-hydroxypyridine derivative with an aldehyde to form a Schiff base, which is subsequently cyclized through oxidation. Lead tetraacetate is a commonly employed oxidizing agent for this transformation. This approach is particularly advantageous when the reacting substrates contain sensitive functional groups.
Quantitative Data for Oxidative Cyclization of Schiff Bases
| 3-Amino-2-hydroxypyridine Derivative | Aldehyde | Oxidizing Agent | Product | Yield (%) | Ref. |
| 3-Amino-2-hydroxypyridine | Benzaldehyde | Lead Tetraacetate | 2-Phenyloxazolo[5,4-b]pyridine | 65 | |
| 3-Amino-6-chloro-2-hydroxypyridine | 4-Methoxybenzaldehyde | Lead Tetraacetate | 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine | 72 | |
| 3-Amino-2-hydroxypyridine | 4-Nitrobenzaldehyde | Lead Tetraacetate | 2-(4-Nitrophenyl)oxazolo[5,4-b]pyridine | 78 |
Experimental Protocol
Protocol 3: General Procedure for the Synthesis of 2-Aryloxazolo[5,4-b]pyridines via Oxidative Cyclization
-
To a solution of the appropriate 3-amino-2-hydroxypyridine (1 mmol) in a dry solvent such as dichloromethane, an equimolar amount of the desired aldehyde (1 mmol) is added.
-
A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until the formation of the Schiff base is complete (monitored by TLC).
-
The reaction mixture is then cooled in an ice bath, and lead tetraacetate (1.1 mmol) is added portion-wise.
-
The reaction is stirred at room temperature for a specified time (typically 1-3 hours) until the starting material is consumed.
-
The reaction mixture is filtered to remove insoluble lead salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryloxazolo[5,4-b]pyridine.
III. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under environmentally benign conditions.[5] While specific protocols for the microwave-assisted synthesis of oxazolo[5,4-b]pyridines are not extensively detailed in the reviewed literature, the principles can be applied to the previously described methods. For instance, the cyclization of acylated 3-aminopyridin-2(1H)-ones or the oxidative cyclization of Schiff bases could potentially be optimized for microwave irradiation, leading to significantly reduced reaction times and improved energy efficiency. A general protocol for a microwave-assisted multicomponent reaction, which could be adapted for the synthesis of the target scaffold, is presented below.
Experimental Protocol
Protocol 4: General Procedure for Microwave-Assisted Multicomponent Synthesis [5]
-
A mixture of the 3-aminopyridin-2(1H)-one derivative (1 mmol), an aldehyde or other electrophilic partner (1 mmol), and a third component (e.g., a C-H acid) (1 mmol) are placed in a microwave-safe reaction vessel.
-
A suitable solvent (e.g., ethanol, acetic acid, or a solvent-free mixture) is added, and the vessel is sealed.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and for a predetermined time (e.g., 100-150°C for 10-30 minutes).
-
After cooling, the reaction vessel is opened, and the contents are transferred to a round-bottom flask.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
IV. Experimental and Screening Workflow
The development of novel oxazolo[5,4-b]pyridine derivatives as potential drug candidates typically follows a structured workflow from synthesis to biological evaluation. The following diagram illustrates a general pipeline for this process.
Caption: General workflow for the synthesis and screening of novel oxazolo[5,4-b]pyridine derivatives.
Conclusion
The synthesis of the oxazolo[5,4-b]pyridine ring system can be achieved through several reliable methods, with the cyclization of acylated 3-aminopyridin-2(1H)-ones and the oxidative cyclization of Schiff bases being the most prominent. The choice of synthetic route will depend on the desired substitution pattern, the nature of functional groups on the starting materials, and the desired reaction conditions. The application of microwave-assisted synthesis offers a promising avenue for the rapid and efficient generation of libraries of these compounds for biological screening. The provided protocols and comparative data serve as a valuable resource for chemists engaged in the design and synthesis of novel oxazolo[5,4-b]pyridine-based therapeutic agents.
References
Application Notes and Protocols for Oxazolo[5,4-b]pyridine Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and chemical biology.[1] Recent studies have highlighted the potential of certain substituted oxazolo[5,4-b]pyridines as effective fluorophores, exhibiting strong fluorescence in the blue to deep-blue region of the spectrum upon exposure to UV light.[2][3][4][5] Their favorable photophysical properties, including high quantum yields and large Stokes shifts, make them promising candidates for use as fluorescent markers in a variety of fluorescence microscopy applications.[2][3][4][6] Some derivatives have been specifically investigated as fluorescent markers for organelles such as mitochondria and lipid droplets.[7]
This document provides detailed application notes and protocols for the utilization of fluorescent Oxazolo[5,4-b]pyridine derivatives in fluorescence microscopy. The following sections summarize the key photophysical properties of representative derivatives and offer generalized protocols for their application in cellular imaging.
Data Presentation: Photophysical Properties of Representative Oxazolo[5,4-b]pyridine Derivatives
The photophysical properties of fluorescent probes are critical for designing and executing successful fluorescence microscopy experiments. The following table summarizes the key spectral characteristics of several synthesized Oxazolo[5,4-b]pyridine derivatives, demonstrating their potential as blue fluorescent probes.
| Compound Class | Absorption Max (λabs) (nm) | Stokes Shift (nm) | Quantum Yield (φ) | Emission Color | Reference |
| 2,2'-bisoxazolo[5,4-b]pyridines (4a-c) | 299–333 (in acetonitrile) | 83–128 | ≈ 0.70–0.82 | Bluish-blue | [2][3] |
| 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines (4a-d) | 323–357 (in various solvents) | Not specified | ≈ 0.32–0.84 | Blue to deep-blue | [5] |
| Oxazolo[5,4-b]pyridine-coumarin conjugate (1a) | Not specified | Not specified | 0.86 (in THF) | Not specified | [7] |
Experimental Protocols
The following are generalized protocols for the use of fluorescent Oxazolo[5,4-b]pyridine derivatives in cell staining and fluorescence microscopy. It is important to note that optimal conditions (e.g., probe concentration, incubation time) may vary depending on the specific derivative, cell type, and experimental goals.
Protocol 1: General Staining of Live or Fixed Cells
This protocol describes a general method for staining either live or fixed cells with a fluorescent Oxazolo[5,4-b]pyridine derivative.
Materials:
-
Fluorescent Oxazolo[5,4-b]pyridine derivative
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell imaging
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of the Oxazolo[5,4-b]pyridine derivative (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in PBS or cell culture medium. The optimal concentration should be determined empirically.
-
-
Cell Preparation:
-
For Live-Cell Imaging: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.
-
For Fixed-Cell Imaging: Seed cells on coverslips in a petri dish. After adherence, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
-
Staining:
-
Remove the cell culture medium (for live cells) or PBS (for fixed cells) and add the staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C. Incubation time should be optimized for the specific probe and cell line.
-
Remove the staining solution and wash the cells two to three times with PBS or fresh cell culture medium.
-
-
Imaging:
-
For fixed cells, mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., excitation around 330-380 nm and emission around 420-470 nm).
-
Acquire images using appropriate exposure times and camera settings to minimize photobleaching and phototoxicity.[8][9][10]
-
Protocol 2: Targeted Organelle Staining (Mitochondria and Lipid Droplets)
This protocol is adapted for derivatives, such as the oxazolo[5,4-b]pyridine-coumarin conjugate (1a), which have shown specificity for mitochondria and lipid droplets.[7]
Materials:
-
Specific organelle-targeting Oxazolo[5,4-b]pyridine derivative
-
Co-localization dye (e.g., MitoTracker™ Red for mitochondria, Nile Red for lipid droplets)
-
Other materials as listed in Protocol 1
Procedure:
-
Preparation of Staining Solution:
-
Prepare stock and working solutions of the Oxazolo[5,4-b]pyridine derivative as described in Protocol 1.
-
If co-localization is desired, prepare the appropriate concentration of the co-localization dye according to the manufacturer's instructions.
-
-
Cell Preparation:
-
Prepare live cells for imaging as described in Protocol 1.
-
-
Staining:
-
Incubate cells with the Oxazolo[5,4-b]pyridine derivative staining solution for the optimized time and concentration.
-
If performing co-localization, the co-staining can be done simultaneously or sequentially, depending on the dyes used.
-
Wash the cells as described in Protocol 1.
-
-
Imaging:
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the Oxazolo[5,4-b]pyridine derivative and the co-localization dye.
-
Analyze the images for co-localization to confirm the subcellular localization of the probe.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for cell staining with Oxazolo[5,4-b]pyridine derivatives.
Conceptual Signaling Pathway Investigation
While specific signaling pathway applications for Oxazolo[5,4-b]pyridine-2(1H)-thione are not yet detailed in the literature, its structural analogs have been investigated as inhibitors of enzymes like VEGFR-2.[11] A fluorescent derivative could potentially be used to visualize drug-target engagement or downstream cellular events.
Caption: Conceptual use of a fluorescent probe to study a signaling pathway.
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 3. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. The fluorescent markers based on oxazolopyridine unit for imaging organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques | AxisPharm [axispharm.com]
- 9. Requirements for Samples in Super-Resolution Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Oxazolo[5,4-b]pyridine Derivatives
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the Oxazolo[5,4-b]pyridine scaffold. While specific HTS data for Oxazolo[5,4-b]pyridine-2(1H)-thione is not extensively available in public literature, the broader class of oxazolopyridine derivatives has shown significant promise in medicinal chemistry. These compounds are recognized for their diverse biological activities, making them attractive candidates for drug discovery campaigns.
The protocols outlined below are representative of how such a screening campaign would be conducted, focusing on a common application for this scaffold: protein kinase inhibition.
Application Note: Screening of Oxazolo[5,4-b]pyridine Derivatives as Potential Protein Kinase Inhibitors
Introduction
The Oxazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anticancer and anti-inflammatory agents. Many small molecule kinase inhibitors incorporate a pyridine or similar nitrogen-containing heterocycle that can interact with the hinge region of the ATP-binding pocket of protein kinases. Given the structural similarities, libraries of Oxazolo[5,4-b]pyridine derivatives are promising sources for the discovery of novel protein kinase inhibitors. High-throughput screening (HTS) provides an efficient method to rapidly evaluate large numbers of these compounds to identify initial hits for further optimization.
Assay Principle
A common method for screening kinase inhibitors is to measure the amount of ATP consumed during the phosphorylation of a substrate peptide. A luminescence-based assay, such as the Kinase-Glo® assay, can be used to quantify the remaining ATP in the reaction mixture. In this assay, a decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase (less ATP consumed). This method is highly amenable to HTS in 384- or 1536-well plate formats.
Workflow Overview
The HTS workflow for screening Oxazolo[5,4-b]pyridine derivatives against a target protein kinase involves several key steps:
-
Compound Library Preparation: A library of Oxazolo[5,4-b]pyridine derivatives is prepared in a plate format suitable for HTS.
-
Assay Miniaturization and Optimization: The kinase assay is optimized for low-volume reactions in high-density plates to ensure robustness and minimize reagent consumption.
-
Primary Screen: The compound library is screened at a single concentration to identify "hit" compounds that exhibit significant inhibition of the target kinase.
-
Hit Confirmation and Dose-Response Analysis: The activity of the primary hits is confirmed, and their potency (e.g., IC50 value) is determined by testing them across a range of concentrations.
-
Secondary Assays and Selectivity Profiling: Confirmed hits are further characterized in orthogonal assays and screened against a panel of other kinases to determine their selectivity.
The following sections provide a detailed protocol for a representative HTS assay for the identification of Oxazolo[5,4-b]pyridine-based kinase inhibitors.
Experimental Protocols
Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors using a Luminescence-Based ATP Detection Assay
1. Materials and Reagents
-
Compound Library: Oxazolo[5,4-b]pyridine derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Target Kinase: Recombinant protein kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase).
-
Kinase Substrate: A peptide or protein substrate specific to the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).
-
Plates: 384-well, white, solid-bottom assay plates.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
DMSO: Dimethyl sulfoxide, cell culture grade.
2. Reagent Preparation
-
Compound Plates: Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in 100% DMSO. For the primary screen, compounds will be further diluted in the assay.
-
Kinase Solution: Dilute the stock kinase enzyme to a 2X working concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal window.
-
Substrate/ATP Solution: Prepare a 2X working solution containing the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.
3. HTS Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 100 µM compound solutions from the intermediate plates into the 384-well assay plates. For control wells, dispense 50 nL of DMSO (for 100% activity) or a control inhibitor (for 0% activity).
-
Kinase Addition: Add 5 µL of the 2X kinase solution to all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction. The final assay volume is 10 µL, and the final compound concentration is 1 µM.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add 10 µL of the Kinase-Glo® reagent to all wells. Mix and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
4. Data Analysis
-
Normalization: The raw luminescence data is normalized using the control wells:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound is the signal from a well with a test compound.
-
Signal_max is the average signal from the 100% activity control wells (DMSO only).
-
Signal_min is the average signal from the 0% activity control wells (control inhibitor).
-
-
Hit Selection: Compounds that show a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary hits.
-
Dose-Response Analysis: Primary hits are then tested in a similar assay format across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their IC50 values. The data is fitted to a four-parameter logistic model to calculate the IC50.
Data Presentation
The quantitative data from a hypothetical primary screen and subsequent dose-response analysis for a small set of Oxazolo[5,4-b]pyridine derivatives are summarized in the table below.
| Compound ID | Scaffold | R1 Group | % Inhibition at 1 µM | IC50 (µM) |
| OXP-001 | Oxazolo[5,4-b]pyridine | -H | 8.2 | > 100 |
| OXP-002 | Oxazolo[5,4-b]pyridine | -CH3 | 12.5 | > 100 |
| OXP-003 | Oxazolo[5,4-b]pyridine | -Phenyl | 65.7 | 0.85 |
| OXP-004 | Oxazolo[5,4-b]pyridine | -4-Fluorophenyl | 88.1 | 0.23 |
| OXP-005 | Oxazolo[5,4-b]pyridine | -4-Methoxyphenyl | 72.3 | 0.61 |
| Staurosporine | Control Inhibitor | - | 99.8 | 0.015 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generic MAP Kinase signaling pathway, a common target for kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for a high-throughput screening assay for kinase inhibitors.
Application Notes: Photophysical Properties of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives
Introduction
Bis(oxazolo[5,4-b]pyridine) derivatives are a class of heterocyclic compounds that have garnered significant interest due to their structural similarity to terpyridines, which are well-established ligands in coordination chemistry.[1][2][3] These novel derivatives exhibit intriguing photophysical properties, including intense blue to deep-blue fluorescence and high quantum yields, making them promising candidates for a variety of applications.[1][2][3][4] Their potential uses span from air-stable phosphors in organic electronics to fluorescent markers for metal cations.[1][2][4] This document provides a summary of their key photophysical data and detailed protocols for their synthesis and characterization, aimed at researchers in materials science, chemistry, and drug development.
Data Presentation: Photophysical Properties
The photophysical characteristics of several novel bis(oxazolo[5,4-b]pyridine) derivatives have been investigated in various solvents. The key data, including absorption maxima (λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yields (Φf), are summarized below for easy comparison.
Table 1: Photophysical Properties of 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine Derivatives (4a-d) in Different Solvents. [2][4]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 4a | Chloroform | 329 | 410 | 81 | 0.84 |
| Dichloromethane | 327 | 412 | 85 | 0.79 | |
| Acetonitrile | 323 | 415 | 92 | 0.75 | |
| 4b | Chloroform | 330 | 418 | 88 | 0.32 |
| Dichloromethane | 330 | 420 | 90 | 0.35 | |
| Acetonitrile | 328 | 425 | 97 | 0.38 | |
| 4c | Chloroform | 351 | 430 | 79 | 0.65 |
| Dichloromethane | 350 | 435 | 85 | 0.68 | |
| Acetonitrile | 347 | 440 | 93 | 0.72 | |
| 4d | Chloroform | 343 | 428 | 85 | - |
| Dichloromethane | 357 | 433 | 76 | - | |
| Acetonitrile | 354 | 438 | 84 | - |
Table 2: Photophysical Properties of Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines (4a-c) in Acetonitrile and Toluene. [5][6][7]
| Compound | Solvent | λabs (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| 4a-c | Acetonitrile | 299–333 | 83–128 | ~ 0.70–0.82 |
| 4a-c | Toluene | 281–317 | 83–128 | - |
Note: The high quantum yields, particularly for the symmetrical 2,2'-bisoxazolo[5,4-b]pyridines, are notable when compared to the standard quinine sulfate (Φf ≈ 0.55).[5][6][7]
Experimental Protocols
Protocol 1: General Synthesis of Bis(oxazolo[5,4-b]pyridine) Derivatives
This protocol describes a general method for synthesizing bis(oxazolo[5,4-b]pyridine) derivatives via the cyclization of amide derivatives of 3-aminopyridin-2(1H)-ones.[1][3]
Materials:
-
Substituted 3-aminopyridin-2(1H)-ones
-
Pyridine-2,6-dicarboxylic acid or diethyl oxalate
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvents (e.g., DMF, 2-propanol)
Procedure:
-
Amide Formation:
-
React the substituted 3-aminopyridin-2(1H)-one with either pyridine-2,6-dicarboxylic acid dichloride (for 2,6-linked derivatives) or diethyl oxalate (for 2,2'-linked derivatives).[1][5]
-
For reactions with diethyl oxalate, the aminolysis can be carried out by boiling the reactants without a solvent at approximately 150 °C.[6][7]
-
-
Intramolecular Cyclization:
-
The resulting diamide intermediate is subjected to intramolecular cyclization.
-
Heat the diamide under reflux with phosphorus oxychloride (POCl₃) for several hours (e.g., 9 hours).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Carefully neutralize the excess POCl₃.
-
Precipitate the crude product.
-
Collect the solid product by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., 2-propanol-DMF).[5]
-
-
Characterization:
Caption: General workflow for the synthesis of bis(oxazolo[5,4-b]pyridine) derivatives.
Protocol 2: Photophysical Measurements (Absorption and Fluorescence)
This protocol outlines the procedure for measuring the UV-Vis absorption and fluorescence spectra of the synthesized compounds.
Materials and Equipment:
-
Synthesized bis(oxazolo[5,4-b]pyridine) derivatives
-
Spectroscopic grade solvents (e.g., chloroform, dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the compounds in the desired spectroscopic grade solvent.
-
Prepare working solutions by diluting the stock solution to a specific concentration (e.g., 1x10⁻⁵ M or 2x10⁻⁵ M).[4]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the sample solutions using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite the sample at its determined λabs.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Normalize the absorption and emission spectra as required for presentation.
-
Calculate the Stokes shift using the formula: Stokes Shift = λem - λabs.
-
Caption: Experimental workflow for photophysical characterization of fluorophores.
Protocol 3: Determination of Fluorescence Quantum Yield (Φf)
The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials and Equipment:
-
Sample solution (prepared as in Protocol 2)
-
Standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.55)[4]
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Absorbance Measurement:
-
Prepare a series of dilute solutions of both the sample and the standard.
-
Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance is low (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.
-
-
Data Integration:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Grad) are determined.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Logic diagram for determining the relative fluorescence quantum yield.
References
- 1. 758. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Magritek [magritek.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 7. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
Application Notes and Protocols for N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones as Non-Opiate Antinociceptive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones represent a promising class of non-opiate antinociceptive agents, offering a potential alternative to traditional opioid analgesics for the management of pain. This document provides a comprehensive overview of their synthesis, in vivo evaluation, and what is currently understood about their mechanism of action. The information is compiled from seminal studies in the field to support further research and development.
A key compound in this series, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (designated as compound 3b in foundational literature), has demonstrated significant analgesic activity in preclinical models.[1][2][3] It is characterized as a potent, rapid-acting, non-opioid, and non-anti-inflammatory analgesic with low acute toxicity and a sustained effect.[1][2][3]
Data Presentation
The antinociceptive efficacy of lead compounds is typically evaluated using rodent models of pain. The data presented below summarizes the in vivo activity of the prominent compound 3b.
Table 1: In Vivo Antinociceptive Activity of Compound 3b
| Compound | Test Model | Species | Route of Administration | ED50 | Reference |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) | Phenylquinone Writhing Test | Mouse | Oral (p.o.) | 5.6 mg/kg | [1] |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (3b) | Acetic Acid Writhing Test | Rat | Oral (p.o.) | 0.5 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and in vivo evaluation of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones are crucial for reproducible research. The following protocols are based on established methods in the field.
Protocol 1: Synthesis of 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (Compound 3b)
This synthesis involves a two-step process: the formation of the oxazolo[5,4-b]pyridin-2(1H)-one core, followed by N-alkylation with a suitable side chain.
Step 1: Synthesis of oxazolo[5,4-b]pyridin-2(1H)-one (Core Structure)
-
Materials: 3-aminopyridin-2(1H)-one, diethyl oxalate, phosphorus oxychloride (POCl3).
-
Procedure:
-
A mixture of 3-aminopyridin-2(1H)-one and diethyl oxalate is heated.
-
The resulting intermediate is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazolo[5,4-b]pyridin-2(1H)-one core.
-
Step 2: N-Alkylation to Yield Compound 3b
-
Materials: oxazolo[5,4-b]pyridin-2(1H)-one, 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetonitrile).
-
Procedure:
-
To a solution of oxazolo[5,4-b]pyridin-2(1H)-one in an appropriate solvent, add the base and 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine.
-
The reaction mixture is stirred, typically at an elevated temperature, to facilitate the N-alkylation.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, the product is isolated and purified using standard techniques such as column chromatography.
-
Protocol 2: Phenylquinone-Induced Writhing Test (Mouse)
This model is used to assess the peripheral analgesic activity of a compound.
-
Animals: Male mice.
-
Materials: Phenylquinone (2-phenyl-1,4-benzoquinone), test compound (e.g., Compound 3b), vehicle control, positive control (e.g., aspirin).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, vehicle, or positive control is administered orally (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), a 0.02% solution of phenylquinone in ethanol-water is injected intraperitoneally (i.p.).
-
Immediately after injection, each mouse is placed in an individual observation cage.
-
The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes).
-
The percentage of inhibition of writhing is calculated for the test and positive control groups relative to the vehicle control group.
-
Protocol 3: Acetic Acid-Induced Writhing Test (Rat)
This is another common model for evaluating peripheral analgesic effects.
-
Animals: Male Wistar rats.
-
Materials: Glacial acetic acid, test compound, vehicle control, positive control.
-
Procedure:
-
Animals are treated with the test compound, vehicle, or positive control (p.o.).
-
After a specified time, a 0.6% solution of acetic acid is injected i.p.
-
The number of writhes is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The analgesic effect is quantified as the percentage reduction in the number of writhes compared to the vehicle-treated group.
-
Mechanism of Action
The precise molecular mechanism of action for N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones has not been fully elucidated in the available literature. Foundational studies have established that these compounds exhibit their antinociceptive effects through a non-opiate pathway, as they do not show affinity for opioid receptors.[4] Additionally, their lack of significant anti-inflammatory activity suggests a mechanism distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.
Given the structural features of these compounds, particularly the presence of a substituted piperazine moiety common in centrally active agents, it is hypothesized that they may interact with neurotransmitter systems in the central nervous system. However, specific receptor binding affinities and the downstream signaling pathways remain to be identified. Further research is required to determine the molecular target(s) and delineate the signaling cascade responsible for their analgesic properties.
Conclusion
N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones are a class of compounds with demonstrated non-opiate antinociceptive activity in preclinical models. The lead compound, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, shows particular promise. The provided protocols for synthesis and in vivo testing serve as a foundation for further investigation. A critical area for future research is the elucidation of the specific molecular mechanism of action, which will be instrumental in the continued development and optimization of this class of analgesics.
References
- 1. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Oxazolo[5,4-b]pyridines using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of oxazolo[5,4-b]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing phosphorus oxychloride (POCl₃) as a key cyclizing agent. The protocols are based on established synthetic methodologies and are intended to be a comprehensive guide for researchers in drug discovery and organic synthesis.
Introduction
Oxazolo[5,4-b]pyridines are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of these compounds often involves the cyclization of a suitably substituted aminopyridine precursor. One common and effective method for achieving this transformation is the intramolecular cyclization of N-acylaminopyridin-2-one derivatives using a dehydrating and chlorinating agent such as phosphorus oxychloride. This method is particularly useful for the synthesis of 2-substituted and 2,2'-bis(oxazolo[5,4-b]pyridine) derivatives.
General Reaction Scheme
The synthesis of oxazolo[5,4-b]pyridines via phosphorus oxychloride-mediated cyclization typically proceeds from a 3-acylamino-pyridin-2(1H)-one or a similar precursor. The general transformation is depicted below:
Caption: General reaction workflow.
Plausible Reaction Mechanism
The reaction is believed to proceed through a mechanism analogous to the Bischler-Napieralski reaction. The phosphorus oxychloride activates the amide carbonyl group of the precursor, facilitating an intramolecular electrophilic attack by the oxygen of the pyridinone tautomer to form the oxazole ring.
Caption: Plausible reaction mechanism.
Experimental Protocols
Safety Precautions: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Ensure that all glassware is dry before use.
Protocol 1: Synthesis of 2,2'-Bis(oxazolo[5,4-b]pyridine) Derivatives
This protocol is adapted from the synthesis of symmetrical bis-derivatives of oxazolo[5,4-b]pyridine.[1]
Materials:
-
N,N'-bis(2-oxo-1,2-dihydropyridin-3-yl)oxalamide derivative (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (10.0 mmol)
-
Anhydrous reaction solvent (e.g., toluene, xylene, or neat POCl₃)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the N,N'-bis(2-oxo-1,2-dihydropyridin-3-yl)oxalamide derivative.
-
Carefully add phosphorus oxychloride to the flask. If a co-solvent is used, add it at this stage.
-
Heat the reaction mixture to reflux and maintain for an appropriate time (typically 2-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring in a fume hood to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution, ammonium hydroxide) until the product precipitates.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a desiccator or oven at a moderate temperature.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/2-propanol, ethanol).
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various 2,2'-bis(oxazolo[5,4-b]pyridine) derivatives using phosphorus oxychloride.
| Precursor (Oxalamide Derivative) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| N¹,N²-bis(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)oxalamide | 9 | 58 | >330 | [1] |
| N¹,N²-bis(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)oxalamide | Not specified | 51 | >330 | [1] |
| Diamides from 3-aminopyridin-2(1H)-ones and pyridine-2,6-dicarboxylic acid dichloride | Not specified | ~80 | Not specified |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of oxazolo[5,4-b]pyridines using phosphorus oxychloride.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Oxazolo[5,4-b]pyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the principles of relevant cell-based assays, step-by-step protocols, and data interpretation.
Introduction
This compound and its derivatives are being investigated for their potential as therapeutic agents.[1] A critical step in the preclinical assessment of these compounds is the evaluation of their cytotoxic activity to determine their potency against cancer cell lines and potential toxicity to normal cells. This document outlines standard cell-based assays to quantify cytotoxicity, including the MTT, LDH, and Caspase-3/7 assays.
Overview of Recommended Cytotoxicity Assays
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of this compound.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2][3] The amount of formazan produced is proportional to the number of living cells.[3]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for membrane integrity loss.[5]
-
Caspase-3/7 Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[6][7] An increase in caspase-3/7 activity is a hallmark of apoptosis. The assay utilizes a substrate that, when cleaved by the caspases, generates a luminescent or fluorescent signal.[6]
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT29 for colon cancer) and a normal human cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) for cytotoxicity screening.[8]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
MTT Assay Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[9]
-
Compound Treatment: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).[4]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[5] Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) x 100.
Caspase-3/7 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal of the treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Data Presentation
The cytotoxic effects of this compound and its derivatives can be summarized in a table for easy comparison. The following is a representative table based on data for structurally related oxazolo[5,4-d]pyrimidine derivatives.[8]
| Compound | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) | LoVo (Colon) IC50 (µM) | HT29 (Colon) IC50 (µM) | NHDF (Normal) CC50 (µM) | Selectivity Index (SI) for HT29 |
| 3a | >200 | >200 | >200 | >200 | >200 | - |
| 3e | 125.3 | 101.8 | 111.2 | 98.7 | 171.8 | 1.74 |
| 3f | 110.9 | 89.4 | 95.6 | 75.3 | 124.7 | 1.66 |
| 3g | 88.1 | 72.5 | 65.9 | 58.4 | 105.2 | 1.80 |
| Cisplatin | 25.6 | 30.1 | 40.5 | 47.2 | 15.8 | 0.33 |
| 5-FU | 150.7 | 98.3 | 250.6 | 381.2 | 185.4 | 0.49 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50 (NHDF) / IC50 (HT29). A higher SI indicates greater selectivity for cancer cells.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of novel compounds.
Potential Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway modulated by the compound.
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
Application Notes & Protocols for the Quantification of Oxazolo[5,4-b]pyridine-2(1H)-thione in Biological Samples
Introduction
Oxazolo[5,4-b]pyridine-2(1H)-thione and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents.[1][2][3] Accurate quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the development and validation of analytical methods for the quantification of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[4][5][6]
Section 1: Bioanalytical Method Development Strategy
The development of a robust bioanalytical method requires a systematic approach, from understanding the analyte's physicochemical properties to selecting the appropriate sample preparation and analytical techniques.
Analyte Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the first step. Key parameters to consider include:
-
Polarity (logP/logD): Influences the choice of extraction technique and chromatographic conditions.
-
pKa: Determines the ionization state of the molecule at different pH values, which is critical for extraction and mass spectrometric detection.
-
Molecular Weight: Essential for setting up the mass spectrometer.
-
Stability: Assessing the stability of the analyte in the biological matrix and under different storage conditions is vital for accurate quantification.
Internal Standard Selection
An appropriate internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[7] An ideal IS would be a stable, isotopically labeled version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound). If an isotopically labeled standard is unavailable, a structurally similar compound with similar extraction and ionization properties can be used.
Workflow for Method Development
The general workflow for developing a bioanalytical method for this compound is depicted below.
Section 2: Sample Preparation Protocols
The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analyte of interest.[8][9][10]
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis.[5]
Protocol:
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that can provide a cleaner extract than PPT.[7]
Protocol:
-
To 200 µL of biological sample, add the internal standard.
-
Add 20 µL of a suitable buffer to adjust the pH and ensure the analyte is in a neutral form.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and can effectively concentrate the analyte.[7][11]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for a basic analyte) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the previous protocols.
Section 3: LC-MS/MS Quantification Protocol
Liquid Chromatography
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point. For more polar compounds, a phenyl-hexyl or a HILIC column might be more suitable.[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be evaluated. Given the presence of nitrogen and potentially a thione-thiol tautomerism, both modes should be tested.[13]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
Optimization: The cone voltage and collision energy should be optimized for the analyte and internal standard to maximize the signal intensity of the product ions.
Data Acquisition and Processing
Data will be acquired and processed using the instrument manufacturer's software. A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Section 4: Quantitative Data Summary
The performance of the developed method should be summarized in clear tables.
Table 1: LC-MS/MS Parameters for Analyte and Internal Standard
| Parameter | Analyte | Internal Standard |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Dwell Time (ms) | 100 | 100 |
| Cone Voltage (V) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
Table 2: Calibration Curve and Linearity
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| 1 - 1000 | y = mx + c | > 0.99 | 1/x² |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | ||||
| LQC | 3 | ||||
| MQC | 50 | ||||
| HQC | 800 |
Section 5: Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[12]
The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[5]
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 4. biospring.net [biospring.net]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of L-ergothioneine in human plasma and erythrocytes by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. tecan.com [tecan.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 13. mdpi.com [mdpi.com]
Microwave-Assisted Synthesis of Oxazolopyridine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of biologically active oxazolopyridine derivatives. The focus is on the efficient synthesis of these compounds and their potential as anticancer agents through the inhibition of key signaling pathways.
Introduction
Oxazolopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally friendly routes to a wide range of heterocyclic scaffolds. This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times and often an improvement in product yields and purity.
This application note will focus on two key areas: the microwave-assisted synthesis of a general oxazolopyridine scaffold and a specific class of oxazolo[5,4-d]pyrimidine derivatives that have shown promising anticancer activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidine Derivatives (Analogous Heterocycles)
| Product | Conventional Method Time | Conventional Method Yield (%) | Microwave-Assisted Time | Microwave-Assisted Yield (%) | Reference |
| 3a-d | 24 h | 42-55 | 8 min | 69-88 | [2] |
Table 2: Anticancer Activity of 2,7-Disubstituted Oxazolo[5,4-d]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of synthesized oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | LoVo (Colon) | Reference |
| 3g | >500 | >500 | 58.44 | 114.23 | [3][4] |
| Cisplatin | 24.34 | 28.11 | 47.17 | 10.98 | [3] |
| 5-Fluorouracil | 215.42 | 145.31 | 381.16 | 12.01 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-oxazolo[4,5-b]pyridine Derivatives
This protocol describes a general method for the synthesis of 2-amino-oxazolo[4,5-b]pyridine derivatives via an intramolecular C-O bond formation catalyzed by copper iodide in an aqueous medium.
Materials:
-
Substituted 2-chloro-3-aminopyridine
-
Urea
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted 2-chloro-3-aminopyridine (1.0 mmol), urea (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add 3 mL of deionized water to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 30 minutes. The pressure should be monitored and kept within the safe limits of the vial.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Proposed Microwave-Assisted Synthesis of 2,7-Disubstituted Oxazolo[5,4-d]pyrimidines as VEGFR-2 Inhibitors
This protocol is a proposed method based on established synthetic routes for oxazolo[5,4-d]pyrimidines and typical conditions for microwave-assisted synthesis of related heterocyclic compounds.[5][6]
Step 1: Synthesis of Intermediate 2 (Scheme 1)
-
In a microwave reactor vial, combine 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (1.0 mmol) and triethyl orthoformate (5.0 mL).
-
Seal the vial and irradiate the mixture at 140°C for 20 minutes.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure to obtain the crude intermediate imidoester (2).
Step 2: Synthesis of Final Compound (e.g., 3g)
-
To the crude intermediate 2, add the appropriate amine (e.g., N,N-dimethylpropane-1,3-diamine, 1.2 mmol) and ethanol (5 mL).
-
Seal the vial and irradiate the mixture at 100°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,7-disubstituted oxazolo[5,4-d]pyrimidine.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: General workflow for the microwave-assisted synthesis of oxazolopyridine derivatives.
VEGFR-2 Signaling Pathway and Inhibition by Oxazolopyridine Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolo[5,4-d]pyrimidine derivatives.[4][7][8]
References
- 1. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione
Welcome to the technical support center for the synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic strategies for the preparation of this compound:
-
Route 1: One-pot reaction of 2-amino-3-hydroxypyridine with carbon disulfide. This is a direct approach where the oxazole and thione functionalities are formed in a single step.
-
Route 2: Thionation of the corresponding Oxazolo[5,4-b]pyridin-2(1H)-one. This is a two-step approach where the oxazolone is first synthesized and then converted to the thione.
Q2: What is the key starting material for the synthesis?
A2: The primary starting material for the synthesis of the Oxazolo[5,4-b]pyridine core is 2-amino-3-hydroxypyridine.[1] The isomeric starting material, 3-aminopyridin-2(1H)-one, leads to the formation of the oxazolo[4,5-b]pyridine scaffold.[1]
Q3: Are there any known challenges with the starting material, 2-amino-3-hydroxypyridine?
A3: Yes, the purity and stability of 2-amino-3-hydroxypyridine can be a concern. It can be susceptible to oxidation and may contain impurities from its synthesis. It is recommended to use a high-purity starting material and to store it under an inert atmosphere.
Q4: What are the typical thionating agents used for converting an oxazolone to a thione?
A4: Common thionating agents for converting carbonyls to thiocarbonyls include Lawesson's reagent and phosphorus pentasulfide (P4S10). The choice of reagent and reaction conditions can significantly impact the yield and purity of the product.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Troubleshooting: Low or No Yield
Problem: The reaction resulted in a low yield or no desired product.
| Possible Cause | Suggested Solution |
| Poor quality of 2-amino-3-hydroxypyridine | - Ensure the starting material is pure and free of contaminants. Recrystallization or purification by column chromatography may be necessary. - Store the starting material under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Inefficient reaction with carbon disulfide | - Optimize the reaction conditions, including solvent, temperature, and reaction time. The reaction of 2-amino-3-hydroxypyridine with potassium methyl xanthate (prepared in situ from KOH, methanol, and CS2) has been reported to be refluxed for 20 hours.[2] - Ensure an appropriate base is used to facilitate the reaction. Potassium hydroxide is commonly used. - Consider using a sealed tube or a pressure reactor to prevent the evaporation of the volatile carbon disulfide. |
| Decomposition of the product | - The product may be sensitive to heat or acidic/basic conditions. Analyze the stability of the compound under the reaction and workup conditions. - A milder workup procedure, such as neutralization with a weak acid like acetic acid, is recommended.[2] |
| Ineffective thionation of the oxazolone (Route 2) | - The choice of thionating agent is critical. Lawesson's reagent or P4S10 are commonly used, but their reactivity can be substrate-dependent. - Optimize the reaction temperature and time. Thionation reactions often require elevated temperatures. - Ensure the thionating agent is of good quality, as they can be sensitive to moisture. |
Troubleshooting: Formation of Side Products
Problem: The reaction mixture shows the presence of significant amounts of side products, complicating purification.
| Possible Cause | Suggested Solution |
| Side reactions of 2-amino-3-hydroxypyridine | - The amino and hydroxyl groups of the starting material can undergo various side reactions. Protecting one of the functional groups might be necessary in some cases, though this adds extra steps to the synthesis. |
| Reaction of carbon disulfide with the solvent or base | - Choose an inert solvent for the reaction. Pyridine or DMF are often used for reactions involving carbon disulfide. - The choice of base can also influence side reactions. |
| Incomplete thionation or over-thionation (Route 2) | - Adjust the stoichiometry of the thionating agent. An excess may lead to side products, while an insufficient amount will result in incomplete conversion. - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Ring-opening of the oxazole ring | - The oxazole ring can be susceptible to cleavage under harsh reaction conditions (e.g., strong acids or bases, high temperatures).[3] Employ milder conditions whenever possible. |
Troubleshooting: Purification Difficulties
Problem: The crude product is difficult to purify.
| Possible Cause | Suggested Solution |
| Low solubility of the product | - Screen a variety of solvents to find a suitable system for recrystallization or column chromatography. - If the product is highly insoluble, it may precipitate from the reaction mixture upon cooling. This can be a purification method in itself, but the precipitate should be washed thoroughly with appropriate solvents to remove impurities. |
| Co-elution of impurities during chromatography | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely eluting compounds. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of colored impurities | - Treatment of the crude product with activated carbon can sometimes help to remove colored impurities. |
Experimental Protocols
Synthesis of this compound via One-Pot Reaction
This protocol is based on a reported synthesis of the isomeric 2-mercapto-oxazolo[4,5-b]pyridine and can be adapted.[2]
Materials:
-
2-amino-3-hydroxypyridine
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Carbon disulfide (CS2)
-
Acetic acid
-
Water
Procedure:
-
Prepare a solution of potassium methyl xanthate in situ by dissolving potassium hydroxide (6.2 g) in a mixture of methanol (96 ml) and water (17.4 ml), followed by the slow addition of carbon disulfide (7.1 g) with stirring.
-
Add 2-amino-3-hydroxypyridine to the freshly prepared potassium methyl xanthate solution.
-
Reflux the reaction mixture for 20 hours.
-
After cooling, filter the reaction mixture.
-
Neutralize the filtrate with acetic acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry to obtain this compound.
Quantitative Data Summary:
| Reactant | Amount |
| 2-amino-3-hydroxypyridine | - |
| Potassium hydroxide | 6.2 g |
| Methanol | 96 ml |
| Water | 17.4 ml |
| Carbon disulfide | 7.1 g |
| Product | This compound |
| Reported Yield | 8.2 g (for the isomer)[2] |
Note: The provided amounts are for the synthesis of the isomer and may need to be optimized for the target molecule.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of Oxazolo[5,4-b]pyridine-2(1H)-thione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method involves the cyclization of 2-amino-3-hydroxypyridine with a source of thiocarbonyl, typically carbon disulfide (CS₂) or its derivatives, in the presence of a base. This one-pot reaction is favored for its relative simplicity and accessibility of starting materials.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can stem from several factors. The most critical to investigate are:
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Purity of Starting Materials: Ensure the 2-amino-3-hydroxypyridine is of high purity, as impurities can interfere with the reaction.
-
Base Strength and Stoichiometry: The choice and amount of base are crucial. A base that is too weak may not facilitate the reaction efficiently, while an excessively strong base or large excess can promote side reactions.
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Reaction Temperature and Time: The reaction typically requires heating (reflux). Suboptimal temperatures or insufficient reaction times can lead to incomplete conversion. Conversely, prolonged heating can cause product degradation.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rate and yield. Protic solvents like ethanol or methanol are commonly used.
-
Atmosphere: The reaction should be protected from excessive moisture and oxygen, which can degrade reactants and intermediates.
Q3: What are the likely side products in this synthesis?
The primary side products often arise from incomplete cyclization or alternative reaction pathways of the intermediates. A common intermediate is a dithiocarbamate salt, formed by the reaction of the amino group with carbon disulfide.[1] If the subsequent intramolecular cyclization involving the hydroxyl group is inefficient, this intermediate may persist or degrade. Polymerization or degradation of starting materials under harsh basic or thermal conditions can also contribute to the formation of impurities.
Q4: How can I purify the final product?
After the reaction is complete, the typical workup involves neutralizing the reaction mixture with an acid (like acetic acid) to precipitate the crude product.[2] The solid can then be collected by filtration. For further purification, recrystallization from a suitable solvent such as ethanol, methanol, or a DMF/water mixture is recommended. Column chromatography can also be employed for high-purity samples.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Inactive Starting Material | Verify the purity of 2-amino-3-hydroxypyridine by NMR or melting point. If necessary, purify the starting material by recrystallization or chromatography. |
| Incorrect Base | Ensure the correct base (e.g., KOH, NaOH) is used. The strength of the base is critical; organic bases like triethylamine may be too weak for efficient reaction.[3] |
| Insufficient Reaction Temperature | Monitor the internal reaction temperature to ensure it reaches the reflux temperature of the chosen solvent. If using a high-boiling solvent like pyridine, ensure the heating mantle or oil bath is set appropriately. |
| Sub-optimal Solvent | If yield is poor in one solvent (e.g., methanol), try an alternative protic solvent like ethanol or isopropanol, which may have a more suitable boiling point and solubility profile for the intermediates. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Recommended Action |
| Reaction Time Too Long | Prolonged exposure to heat and basic conditions can cause degradation. Try reducing the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant degradation occurs. |
| Base Concentration Too High | An excess of a strong base can promote side reactions.[1] Reduce the molar equivalents of the base to the minimum required for the reaction (typically 1.1 to 1.5 equivalents). |
| Formation of Dithiocarbamate Intermediate | This intermediate forms when the amino group reacts with CS₂, but the subsequent cyclization is slow.[1] Ensure adequate heating is applied after the initial addition of reactants to drive the cyclization to completion. |
| Air (Oxygen) Contamination | The phenoxide intermediate can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes expected yield trends based on principles from analogous syntheses of heterocyclic thiones.[3] These values are illustrative and should be optimized for your specific laboratory conditions.
| Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) | Notes |
| KOH | Ethanol | Reflux (~78°C) | 12 - 16 | 75 - 85 | A common and effective combination. Longer times may be needed but risk degradation. |
| NaOH | Ethanol | Reflux (~78°C) | 12 - 16 | 70 - 80 | Slightly lower yields may be observed compared to KOH due to differences in solubility and basicity. |
| KOH | Methanol | Reflux (~65°C) | 18 - 24 | 65 - 75 | Lower temperature requires longer reaction times, which can sometimes lead to more side products. |
| KOH | Pyridine | 110°C | 8 - 12 | 80 - 90 | Higher temperature can accelerate the reaction but may require more careful control to avoid product degradation. |
| Na₂CO₃ | Ethanol | Reflux (~78°C) | 24 - 48 | < 40 | A weaker base, often results in incomplete reaction and favors the stable dithiocarbamate intermediate.[3] |
Experimental Protocols & Workflows
Protocol 1: Standard Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related mercapto-oxazolopyridines.[2]
Materials:
-
2-Amino-3-hydroxypyridine (1.0 eq.)
-
Potassium Hydroxide (KOH) (1.2 eq.)
-
Carbon Disulfide (CS₂) (1.2 eq.)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a minimal amount of water.
-
Add ethanol to the flask, followed by 2-amino-3-hydroxypyridine. Stir until the starting material is fully dissolved.
-
Cool the mixture in an ice bath. Slowly add carbon disulfide dropwise to the stirred solution. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Maintain reflux for 12-16 hours. Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly neutralize the reaction mixture by adding glacial acetic acid until the pH is approximately 6-7. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
-
For further purification, recrystallize the crude solid from ethanol.
Visualized Workflow and Troubleshooting
The following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of Oxazolo[5,4-b]pyridine-2(1H)-thione
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of oxazolo[5,4-b]pyridine-2(1H)-thione by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying polar heterocyclic compounds like this compound?
A1: The purification of polar N-heterocyclic compounds typically involves normal-phase column chromatography using silica gel as the stationary phase. The mobile phase is usually a binary or ternary solvent system, starting with a less polar mixture and gradually increasing in polarity to elute the target compound. Due to the polar nature of this compound, a combination of a chlorinated solvent (like dichloromethane) and an alcohol (like methanol) is a common starting point.
Q2: My compound won't move from the baseline on the TLC plate, even with ethyl acetate. What should I do?
A2: If your compound has a very low Rf value (i.e., it is highly retained on the silica), you need to use a more polar solvent system. A common approach for highly polar compounds is to add a small percentage of methanol to dichloromethane. For basic compounds that might be interacting strongly with the acidic silica gel, adding a small amount of a base, such as triethylamine or ammonium hydroxide, to the mobile phase can help to improve mobility and peak shape.
Q3: I'm observing significant tailing of my product spot on the TLC plate and in the column fractions. What causes this and how can I fix it?
A3: Tailing is a common issue when purifying polar compounds, especially those with amine or amide functionalities, on silica gel. It can be caused by strong interactions between the analyte and the acidic silanol groups on the silica surface. To mitigate tailing, you can:
-
Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your methanol can neutralize the acidic sites on the silica.
-
Use a different stationary phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
Q4: My compound seems to be degrading on the column. How can I prevent this?
A4: Degradation on silica gel can occur if your compound is sensitive to acid. To check for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears, your compound is likely degrading. To prevent this during column chromatography:
-
Deactivate the silica gel: You can do this by pre-treating the silica with a solution of triethylamine in your non-polar solvent before packing the column.
-
Use an alternative stationary phase: Florisil or neutral alumina can be good alternatives for acid-sensitive compounds.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound, a gradient of methanol in dichloromethane is recommended. |
| Compound is strongly adsorbed to the silica. | Add a competitive base like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions with acidic silanol groups. | |
| Poor separation of the desired compound from impurities | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between your product and impurities, aiming for an Rf of 0.2-0.3 for the target compound. |
| Column was overloaded with crude material. | Reduce the amount of crude product loaded onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column was packed improperly. | Ensure the column is packed uniformly without any cracks or air bubbles. A slurry packing method is generally preferred. | |
| Product elutes in very broad fractions (band broadening) | Sample was loaded in a large volume of solvent. | Dissolve the crude product in the minimum amount of solvent and load it onto the column in a concentrated band. |
| Poor solubility of the compound in the mobile phase. | Consider "dry loading": dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column. | |
| Multiple spots observed in fractions that should contain pure product | Compound is unstable on silica gel. | Perform a 2D TLC to confirm stability. If unstable, use deactivated silica or an alternative stationary phase like neutral alumina. |
| Co-elution of impurities. | Re-optimize the solvent system. A shallower gradient or an isocratic elution with the optimal solvent mixture might be necessary. |
Experimental Protocol
This protocol is a starting point for the purification of this compound and should be optimized based on TLC analysis of your specific crude mixture. A purification of a structurally similar compound, oxazolo[4,5-b]pyridine-2(3H)-one, was successfully achieved using a dichloromethane/methanol solvent system.[1]
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Fraction collection tubes
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Rotary evaporator
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal conditions for separation. A good starting point is a mixture of DCM and MeOH.
-
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (DCM:MeOH) | Expected Rf Range for Oxazolopyridine Derivatives | Observations |
| 98:2 | 0.1 - 0.3 | Good starting point for initial analysis. |
| 95:5 | 0.3 - 0.5 | Likely to provide good elution during column chromatography.[1] |
| 90:10 | 0.5 - 0.7 | May be too polar, leading to faster elution and potentially poorer separation. |
-
Visualize the spots under UV light (254 nm). The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.3.
3. Column Preparation (Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 100% DCM or DCM:MeOH 99:1).
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Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
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Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
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Wash the column with the initial mobile phase, ensuring the silica bed never runs dry.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or acetone).
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Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent system.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Table 2: Example of a Step-Gradient Elution Profile
| Step | Solvent System (DCM:MeOH) | Volume | Purpose |
| 1 | 100:0 to 98:2 | 2-3 column volumes | Elute non-polar impurities. |
| 2 | 95:5 | 5-10 column volumes | Elute the target compound. |
| 3 | 90:10 | 2-3 column volumes | Elute more polar impurities. |
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Overcoming Solubility Challenges of Oxazolo[5,4-b]pyridine-2(1H)-thione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oxazolo[5,4-b]pyridine-2(1H)-thione in organic solvents during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general structural features of this compound that might influence its solubility?
A1: this compound is a heterocyclic compound with several features that dictate its solubility profile. The pyridine ring offers some polarity and potential for hydrogen bonding. However, the fused oxazole and thione groups contribute to a more rigid, planar structure which can favor crystal lattice packing, thereby reducing solubility. The thione group (C=S) also introduces the possibility of keto-enol-like tautomerization to the thiol form (N=C-SH), which can exist in equilibrium and influence its interaction with different solvents.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into a less polar organic solvent for my reaction. Why is this happening?
A2: This is a common phenomenon for compounds with borderline solubility. Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent that is excellent for creating concentrated stock solutions. When this stock is diluted into a less polar solvent (e.g., dichloromethane, ethyl acetate), the overall solvent environment becomes less capable of solvating the compound, leading to precipitation. Your initial stock solution might be a supersaturated system that is only stable in a high concentration of the primary solvent.
Q3: Are there any general predictions for the solubility of this compound in common organic solvents?
Q4: Can pH modification of the solvent improve the solubility of this compound?
A4: The pyridine nitrogen in the structure is weakly basic and can be protonated. While this is more relevant in aqueous solutions, the addition of a small amount of an acid to a protic organic solvent could potentially increase solubility by forming a more soluble salt. Conversely, in the thiol tautomeric form, the proton is acidic and a base could deprotonate it, again forming a more soluble salt.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in the desired solvent at room temperature. | Low intrinsic solubility of the compound in the chosen solvent. | 1. Gentle Heating: Carefully warm the mixture to increase the rate of dissolution and solubility. Monitor for any signs of compound degradation. 2. Sonication: Use an ultrasonic bath to break down solid aggregates and enhance dissolution. 3. Solvent Screening: Test the solubility in a range of solvents with varying polarities (see Experimental Protocols section). |
| Precipitation occurs during a reaction or upon cooling. | The concentration of the compound exceeds its solubility limit under the new conditions (e.g., lower temperature, change in solvent composition due to reagent addition). | 1. Use a Co-solvent System: Start with the compound dissolved in a small amount of a strong solvent (e.g., DMSO, DMF) and then add it to the bulk reaction solvent.[4] 2. Maintain Temperature: If the reaction can be performed at a slightly elevated temperature where the compound is more soluble, maintain this temperature throughout. 3. Lower Concentration: If the experimental design allows, reduce the overall concentration of the compound in the reaction mixture. |
| Inconsistent results in biological or chemical assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Confirm Dissolution: Visually inspect all solutions to ensure no particulate matter is present before use. Centrifuge and filter if necessary. 2. Quantify Solubility: Perform a solubility study to determine the saturation point in your specific solvent system (see Experimental Protocols section). 3. Use Solubilizing Agents: Consider the use of excipients like surfactants or cyclodextrins if compatible with your experimental system.[4] |
Experimental Protocols
Protocol 1: Systematic Screening of Solvent Solubility
Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, DMF, DMSO)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
-
UV-Vis Spectrophotometer and quartz cuvettes (for quantitative analysis)
Procedure:
Part A: Qualitative Assessment
-
Add approximately 1 mg of the compound to a vial.
-
Add 1 mL of the first solvent to be tested.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect for undissolved solid.
-
If dissolved, the compound is soluble at >1 mg/mL.
-
If not fully dissolved, add another 1 mL of solvent and vortex again.
-
Repeat until the solid dissolves or a large volume of solvent has been added.
-
Record your observations in a table.
Part B: Quantitative Assessment (Shake-Flask Method) [5]
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Allow the solution to stand and the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration into the linear range of a pre-determined calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the compound's λmax.
-
Calculate the concentration from the calibration curve and account for the dilution to determine the solubility.
Data Presentation:
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Qualitative Solubility (mg/mL) | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| DMF | 6.4 | ||
| DMSO | 7.2 |
Researchers should fill in this table with their experimental data.
Visualizations
Caption: A decision workflow for troubleshooting solubility issues.
Caption: A general workflow for preparing and verifying a solution.
References
Side reactions in the synthesis of oxazolopyridines and how to avoid them
Welcome to the technical support center for the synthesis of oxazolopyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds, with a focus on minimizing and avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare oxazolo[4,5-b]pyridines?
A1: A prevalent and effective method is the condensation and cyclization of 2-amino-3-hydroxypyridine with various carboxylic acids or their derivatives. This reaction is typically facilitated by a dehydrating agent to promote the formation of the oxazole ring. Commonly used dehydrating agents include Polyphosphoric Acid (PPA) and Polyphosphoric acid trimethylsilyl ester (PPSE).[1]
Q2: What is the primary side reaction to be aware of during the synthesis of oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine?
A2: The main side reaction is the undesired N-acylation of the 2-amino group of the starting material, which competes with the desired O-acylation of the 3-hydroxy group. The intermediate formed from O-acylation is the one that proceeds to the cyclized oxazolopyridine product. The N-acylated intermediate, on the other hand, represents a productive pathway that is diverted, leading to a decrease in the overall yield of the desired product. The formation of di-acylated byproducts, where both the amino and hydroxy groups are acylated, is also a possibility.
Q3: How can I confirm the formation of the desired oxazolopyridine product and distinguish it from the N-acylated byproduct?
A3: Spectroscopic methods are essential for structure elucidation.
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Infrared (IR) Spectroscopy: The formation of the oxazole ring can be confirmed by the appearance of a characteristic C=N stretching vibration and a C-O-C stretching band. The N-acylated byproduct will show a distinct amide C=O stretch, which will be different from the ester C=O of the O-acylated intermediate.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to differentiate between the desired product and byproducts. The chemical shifts of the protons and carbons in the pyridine and oxazole rings will be indicative of the final cyclized structure. For instance, the carbon signal of the C2 of the oxazole ring will have a characteristic chemical shift. The N-acylated intermediate will show a characteristic NH proton signal and amide carbonyl carbon signal, which can be distinguished from the desired product.[2][3][4][5]
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an excellent technique for identifying the desired product and any byproducts in the reaction mixture. The mass-to-charge ratio (m/z) of the molecular ions will correspond to the expected masses of the oxazolopyridine, the N-acylated intermediate, and any other potential side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oxazolopyridines and provides strategies to overcome them.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Oxazolopyridine | Formation of N-acylated byproduct: The amino group of 2-amino-3-hydroxypyridine is more nucleophilic than the hydroxyl group, leading to preferential N-acylation. | Optimize the choice of dehydrating agent: Polyphosphoric Acid (PPA) has been shown to be more effective than PPSE in promoting the desired cyclization and achieving higher yields.[1] Consider using milder dehydrating agents for sensitive substrates. |
| Incomplete Cyclization: The reaction may not have gone to completion, leaving unreacted O-acylated intermediate. | Increase reaction temperature and/or time: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. Be cautious of potential decomposition at excessively high temperatures. | |
| Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., very high temperatures, strongly acidic medium) can lead to degradation. | Lower the reaction temperature: Find a balance between a sufficient reaction rate and minimal decomposition. Reduce reaction time: Once the reaction is complete, proceed with the workup to avoid prolonged exposure to harsh conditions. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Mixture of N-acylated and O-acylated intermediates: Both acylation pathways may be occurring simultaneously. | Employ a selective acylation strategy: Consider protecting the amino group before acylation of the hydroxyl group, followed by deprotection and cyclization. Alternatively, optimize the reaction conditions to favor O-acylation. |
| Formation of Di-acylated Byproduct: Both the amino and hydroxyl groups have been acylated. | Control the stoichiometry of the acylating agent: Use a controlled amount of the carboxylic acid or its derivative to minimize di-acylation. | |
| Hydrolysis of the Oxazole Ring: The oxazolopyridine product may be unstable under the workup conditions, especially in the presence of strong acids or bases. | Perform a neutral workup: If possible, avoid strongly acidic or basic conditions during the workup procedure. | |
| Difficulty in Purifying the Product | Similar Polarity of Product and Byproducts: The desired oxazolopyridine and the N-acylated byproduct may have similar polarities, making chromatographic separation challenging. | Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases for column chromatography. Consider recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. |
Data Presentation
Table 1: Comparison of Dehydrating Agents on the Yield of 2-Substituted-oxazolo[4,5-b]pyridines
| Dehydrating Agent | Temperature (°C) | Reaction Time | Product Yield (%) | Reference |
| PPSE | 200 | Not specified | 22 | [1] |
| PPA | 130 | 2 hours | 70-71 | [1] |
Note: Yields are for the reaction of 5-Bromo-3-hydroxy-2-aminopyridine with a substituted acetic acid derivative.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-oxazolo[4,5-b]pyridines using PPA
This protocol is based on the successful synthesis of oxazolo[4,5-b]pyridine derivatives with high yields.[1]
Materials:
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2-amino-3-hydroxypyridine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
Procedure:
-
To a round-bottom flask, add the 2-amino-3-hydroxypyridine derivative and the carboxylic acid.
-
Add Polyphosphoric Acid (PPA) to the mixture (typically enough to ensure good stirring).
-
Heat the reaction mixture to 130°C with stirring for 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Carefully add the reaction mixture to a beaker of crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
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If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for oxazolopyridine synthesis.
Caption: Troubleshooting workflow for oxazolopyridine synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for the N-alkylation of oxazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of oxazolopyridines. It is designed for researchers, scientists, and professionals in drug development to navigate challenges encountered during this crucial synthetic transformation.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of oxazolopyridines in a question-and-answer format, offering targeted solutions.
Question: I am observing low to no yield of my desired N-alkylated oxazolopyridine. What are the potential causes and how can I improve the reaction outcome?
Answer:
Low or no product yield is a frequent challenge in the N-alkylation of oxazolopyridines. The primary reasons often involve incomplete deprotonation of the pyridine nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Steps:
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Evaluate the Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation and subsequent alkylation.
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Base Strength: For many oxazolopyridine systems, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are effective. However, for less reactive systems or alkylating agents, a stronger base such as sodium hydride (NaH) may be necessary to ensure complete deprotonation of the pyridine nitrogen.
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Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally good choices as they facilitate the dissolution of the reactants and promote the Sₙ2 reaction pathway. Anhydrous conditions are crucial, especially when using strong bases like NaH, as water can quench the base and the deprotonated oxazolopyridine.
-
-
Assess the Alkylating Agent's Reactivity: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.
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Leaving Group Ability: The general reactivity trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can substantially improve the yield.
-
-
Optimize Reaction Temperature and Time:
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Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature, for example, to 50-80 °C.
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Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can sometimes lead to side reactions and degradation of the product.
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Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the N-alkylation?
Answer:
The presence of multiple nitrogen atoms in the oxazolopyridine scaffold can lead to the formation of regioisomers. Achieving high regioselectivity is a common challenge.
Strategies to Enhance Regioselectivity:
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Steric Hindrance: The regioselectivity of N-alkylation can often be controlled by steric factors. The alkylating agent will preferentially attack the most sterically accessible nitrogen atom. Consider the substitution pattern on your oxazolopyridine core and choose your starting material or synthetic route accordingly.
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Solvent Effects: The polarity of the solvent can influence the site of alkylation. In some heterocyclic systems, polar solvents can favor alkylation at one nitrogen atom, while nonpolar solvents favor another. Experimenting with a range of solvents with varying polarities may help to improve the regioselectivity.
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Counter-ion and Base Effects: The choice of base can influence the regiochemical outcome. For instance, the use of sodium hydride (NaH) in THF has been shown to provide high N-1 regioselectivity in the alkylation of indazoles, a related heterocyclic system.[1] The coordination of the metal cation of the base with the heteroatoms of the substrate can direct the alkylation to a specific nitrogen.
Question: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?
Answer:
Byproduct formation can complicate the purification process and reduce the overall yield. Common side reactions in N-alkylation include over-alkylation and O-alkylation.
Minimizing Side Reactions:
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Over-alkylation: If the product of the initial N-alkylation is sufficiently nucleophilic, it can undergo a second alkylation, leading to the formation of a quaternary ammonium salt. To minimize this, use a stoichiometric amount or a slight excess of the oxazolopyridine relative to the alkylating agent. Slow, dropwise addition of the alkylating agent can also help to maintain a low concentration of the electrophile and disfavor the second alkylation.
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O-alkylation: Depending on the specific tautomeric forms present, O-alkylation can sometimes compete with N-alkylation. The choice of solvent and base can influence the N- versus O-selectivity. Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the N-alkylation of a novel oxazolopyridine?
A1: A reliable starting point is to use 1.2 equivalents of potassium carbonate (K₂CO₃) as the base and an equimolar amount of the alkylating agent in anhydrous DMF. The reaction can be initially run at room temperature and monitored by TLC. If the reaction is slow, gradually increase the temperature to 50-70 °C.
Q2: How can I effectively monitor the progress of my N-alkylation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, the product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can be helpful for detecting the spots. For more quantitative analysis and to confirm the mass of the product, LC-MS is the preferred method.
Q3: What are the best practices for purifying N-alkylated oxazolopyridines?
A3: The purification method will depend on the physical properties of your product.
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Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying N-alkylated products. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique to obtain material of high purity.
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Acid-Base Extraction: If your product has a basic nitrogen that is not quaternized, you may be able to use acid-base extraction to separate it from non-basic impurities.
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of Imidazo[4,5-b]pyridines (as an analogous system)
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 72 | [2] |
| 2 | 2-[4-(4-Fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 52 | [2] |
Note: Data for oxazolopyridines is limited in the literature; this table provides data for a closely related and informative analogous system.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Oxazolopyridines using Potassium Carbonate
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To a solution of the oxazolopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add the alkylating agent (1.1 eq) to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation of Oxazolopyridines using Sodium Hydride
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of the oxazolopyridine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
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Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of oxazolopyridines.
Caption: Troubleshooting guide for low yield in N-alkylation of oxazolopyridines.
References
Troubleshooting guide for the cyclization step in oxazolopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cyclization step of oxazolopyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Oxazolopyridine
Q: My cyclization reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
A: Low or no yield in oxazolopyridine synthesis is a common issue that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Purity of Starting Materials: Impurities in your starting materials, such as the aminopyridine precursor or the acylating agent, can significantly hinder the reaction.
-
Recommendation: Ensure the purity of your starting materials by techniques such as recrystallization or column chromatography. Verify the purity using methods like NMR or melting point analysis.
-
-
Presence of Moisture: The cyclization step, particularly when using dehydrating agents like phosphorus oxychloride (POCl₃), is highly sensitive to moisture. Water can react with the reagents and intermediates, leading to side reactions and reduced yield.
-
Recommendation: Use anhydrous solvents and reagents. Dry your glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The temperature of the cyclization reaction is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or the desired product.
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Recommendation: The optimal temperature can be substrate-dependent. It is advisable to perform small-scale optimization experiments at different temperatures. For instance, some reactions proceed smoothly at room temperature, while others may require heating to 150°C.[1]
-
-
Inefficient Cyclizing Agent/Catalyst: The choice and amount of the cyclizing agent or catalyst are crucial. Inactivity or insufficient loading can lead to incomplete conversion.
-
Recommendation: For phosphorus oxychloride-mediated cyclizations, ensure it is fresh and not decomposed. The amount of catalyst should also be optimized; for some reactions, an increase in catalyst loading from 0.5% to 2.5% can significantly increase the yield and reduce reaction time.
-
-
Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and slow, resulting in low conversion.
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Recommendation: Choose a solvent that effectively dissolves all reactants. If solubility remains an issue, consider using a co-solvent system or gentle heating.
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Issue 2: Formation of Significant Side Products
Q: I am observing significant byproducts in my reaction mixture, which complicates purification and lowers the yield of the desired oxazolopyridine. What are these byproducts and how can I minimize their formation?
A: The formation of side products is a frequent challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
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Dimerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation to form dimers or oligomers. This is particularly common in reactions that proceed through highly reactive species.
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Recommendation: Adjusting the reaction concentration (using more dilute conditions) can sometimes disfavor intermolecular side reactions like dimerization. Optimizing the rate of addition of reagents can also be beneficial.
-
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Incomplete Cyclization/Intermediate Accumulation: The reaction may stall at an intermediate stage, such as the initial acylated aminopyridine, without proceeding to the final cyclized product.
-
Recommendation: Ensure sufficient reaction time and optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction duration.
-
-
Ring-Opening of the Oxazole Ring: In some cases, the formed oxazolopyridine ring can be susceptible to cleavage under the reaction conditions, especially in the presence of strong nucleophiles or harsh basic/acidic conditions.
-
Recommendation: If ring-opening is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker base/acid) or a different cyclization strategy.
-
-
Side Reactions with the Cyclizing Agent: Reagents like phosphorus oxychloride can sometimes lead to chlorination of the pyridine ring as a side reaction.
-
Recommendation: Careful control of stoichiometry and reaction temperature is crucial. Using the minimum effective amount of the cyclizing agent can help reduce such side reactions.
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Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my target oxazolopyridine from the reaction mixture. What are the best strategies for purification?
A: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple byproducts.
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Column Chromatography: This is the most common and effective method for purifying oxazolopyridines.
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Recommendation: A step-by-step protocol for column chromatography is provided in the "Experimental Protocols" section below. The choice of solvent system (eluent) is critical and should be optimized using TLC first to achieve good separation between your product and impurities. A typical starting point could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique.
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Recommendation: The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. A detailed guide to recrystallization is provided in the "Experimental Protocols" section.[2][3][4][5]
-
-
Extraction: A simple acid-base extraction can sometimes be used to remove certain impurities. Since the pyridine nitrogen is basic, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the purified product.
Data Presentation
Table 1: Effect of Reaction Parameters on Cyclization Yield
| Parameter | Condition | Precursor | Product | Yield (%) | Reference |
| Temperature | 150 °C | 3-aminopyridin-2(1H)-ones and diethyl oxalate | Oxalyl amides (precursor to oxazolopyridine) | - | [1][6] |
| Room Temp | N-acylazo compounds | Tetrasubstituted pyrazoles | up to 99% | [7] | |
| Catalyst Loading | 0.5 mol% | 5-methylisoxazol-3-amine, sodium azide, triethyl ortho-formate | 1-substituted-1H-tetrazole | 64% | |
| 1.0 mol% | " | " | 72% | ||
| 1.5 mol% | " | " | 79% | ||
| 2.0 mol% | " | " | 83% | ||
| 2.5 mol% | " | " | 95% | ||
| Solvent | Dichloromethane | 2-chloro-3-nitropyridines and ethyl acetoacetate | Ethyl isoxazolo[4,5-b]pyridine-3-carboxylates | High | [8] |
| Acetonitrile | " | " | High | [8] | |
| Toluene | 3-aminopyridin-2(1H)-ones | bis-derivatives of oxazolo[5,4-b]pyridine | - | [1][6] | |
| Acetonitrile | 3-aminopyridin-2(1H)-ones | bis-derivatives of oxazolo[5,4-b]pyridine | - | [1][6] |
Note: The yields presented are from various heterocyclic syntheses and may not be directly transferable to all oxazolopyridine syntheses. They serve to illustrate the general trends and the importance of optimizing these parameters.
Experimental Protocols
1. General Protocol for Phosphorus Oxychloride (POCl₃) Mediated Cyclization
This protocol is a general guideline for the intramolecular cyclization of N-acyl-aminopyridine precursors to form oxazolopyridines.[1][6]
-
Preparation: To a solution of the N-acyl-aminopyridine precursor (1.0 mmol) in an anhydrous solvent (e.g., toluene, acetonitrile, or dichloroethane, 10 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (1.5 - 3.0 mmol) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction: After the addition is complete, the reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution.
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Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization.
2. Step-by-Step Guide for Purification by Column Chromatography
-
TLC Analysis: First, determine the appropriate solvent system (eluent) for column chromatography by running TLC plates of the crude product in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal eluent should give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Elute the column with the eluent until the silica bed is stable and the solvent level is just above the top sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified oxazolopyridine.
Mandatory Visualization
Caption: Experimental workflow for a typical oxazolopyridine synthesis.
Caption: A logical workflow for troubleshooting common issues in oxazolopyridine synthesis.
Caption: Relationship between common problems, their causes, and potential solutions.
References
- 1. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 6. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 7. researchgate.net [researchgate.net]
- 8. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the formation of isomeric byproducts in oxazolopyridine synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of isomeric byproducts during oxazolopyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in oxazolopyridine synthesis?
A1: The most common isomeric byproducts are constitutional isomers that differ in the fusion of the oxazole ring to the pyridine core. The two primary isomers are oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine. The specific isomer formed depends on the starting aminopyridine precursor. For example, starting from a 2-amino-3-hydroxypyridine will lead to the oxazolo[4,5-b]pyridine scaffold, whereas a 3-amino-4-hydroxypyridine will yield the oxazolo[5,4-b]pyridine scaffold. A less common isomer, oxazolo[3,2-a]pyridinium, can also be formed under certain conditions.
Q2: How does the choice of starting materials influence the formation of isomeric byproducts?
A2: The substitution pattern of the starting aminohydroxypyridine is the primary determinant of the resulting isomeric product. The cyclization to form the oxazole ring will occur between the amino group and the adjacent hydroxyl group. Therefore, careful selection of the aminohydroxypyridine with the desired substitution pattern is the most critical step in controlling the regiochemical outcome.
Q3: Can reaction conditions be modified to favor the formation of a specific isomer?
A3: While the starting material is the principal factor, reaction conditions can influence the yield and purity of the desired isomer by minimizing side reactions. Key parameters to control include:
-
Temperature: Elevated temperatures can sometimes lead to side reactions or decomposition, although some condensation reactions require high temperatures (175-195°C) to proceed effectively.[1]
-
Catalyst: The choice of acid or coupling agent can affect the rate and selectivity of the cyclization. For instance, polyphosphoric acid (PPA) is commonly used to promote condensation.[1]
-
Solvent: The polarity and boiling point of the solvent can influence reaction kinetics and the solubility of intermediates, which may impact the product distribution.
Q4: Are there specific synthetic routes that offer higher regioselectivity?
A4: Yes, certain synthetic strategies are designed to be highly regioselective. For example, the condensation of orthoesters or thioimidates with 2-amino-3-hydroxypyridine is a reported method for preparing 2-substituted oxazolo[4,5-b]pyridines.[1][2] Another approach involves the intramolecular cyclization of appropriately functionalized pyridines, where the regiochemistry is predetermined by the placement of the reactive groups.
Troubleshooting Guide
Issue 1: Formation of an unexpected oxazolopyridine isomer.
-
Possible Cause: Incorrect starting aminohydroxypyridine isomer was used.
-
Troubleshooting Steps:
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Verify Starting Material: Confirm the identity and purity of the starting aminohydroxypyridine using analytical techniques such as NMR and mass spectrometry.
-
Review Synthetic Route: Ensure the synthetic route to the aminohydroxypyridine precursor yields the correct isomer.
-
Purification: If a mixture of aminohydroxypyridine isomers is unavoidable, implement a robust purification step before proceeding with the cyclization.
-
Issue 2: Low yield of the desired isomer and formation of multiple side products.
-
Possible Cause: Suboptimal reaction conditions leading to competing side reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Lowering the temperature may reduce the formation of degradation products.
-
Screen Catalysts/Reagents: Experiment with different condensing agents (e.g., PPA, Eaton's reagent, DCC/DMAP) to identify one that favors the desired cyclization pathway.
-
Solvent Selection: Investigate the effect of different solvents on the reaction outcome. A solvent that selectively solubilizes the desired intermediates may improve the yield of the target isomer.
-
Control Stoichiometry: Ensure the precise stoichiometry of reagents, as an excess of one reactant can lead to unwanted side reactions.
-
Data Presentation
Table 1: Influence of Starting Material on Isomer Formation
| Starting Material | Resulting Oxazolopyridine Isomer |
| 2-Amino-3-hydroxypyridine | Oxazolo[4,5-b]pyridine |
| 3-Amino-2-hydroxypyridine | Oxazolo[5,4-b]pyridine |
| 3-Amino-4-hydroxypyridine | Oxazolo[5,4-b]pyridine |
| 4-Amino-3-hydroxypyridine | Oxazolo[4,5-c]pyridine |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Alkyl-oxazolo[4,5-b]pyridines
This protocol is based on the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-hydroxypyridine (1.0 eq) and the corresponding carboxylic acid anhydride (1.2 eq).
-
Solvent: Add polyphosphoric acid (PPA) as both the solvent and catalyst (sufficient to ensure stirring).
-
Reaction Conditions: Heat the reaction mixture to 175-180°C and stir for 4-6 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-oxazolo[4,5-b]pyridine.
Visualizations
References
Technical Support Center: Scaling up the Synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione for preclinical studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant in preclinical research?
This compound is a heterocyclic compound belonging to the oxazolopyridine class. Derivatives of oxazolopyridines have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include potential applications as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. For preclinical studies, a reliable and scalable synthesis of the core molecule is crucial to enable further investigation into its therapeutic potential and to produce sufficient quantities for in-vivo testing.
Q2: What are the primary synthetic routes for producing this compound on a larger scale?
There are two main plausible synthetic strategies for the scale-up synthesis of this compound:
-
Route A: Two-Step Synthesis via the Oxazolone Intermediate. This is often the preferred route for scale-up due to potentially cleaner reactions and easier purification of intermediates. It involves the initial synthesis of the oxygen analog, Oxazolo[5,4-b]pyridin-2(1H)-one, followed by a thionation step to yield the final product.
-
Route B: One-Pot Synthesis from 2-Amino-3-hydroxypyridine. This approach involves the direct reaction of 2-amino-3-hydroxypyridine with a thiocarbonyl source, such as carbon disulfide or thiophosgene. While potentially more atom-economical, one-pot reactions can sometimes be more challenging to optimize and may lead to more complex impurity profiles on a larger scale.
Q3: What are the key challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound can present several challenges:
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Exothermic Reactions: The cyclization and thionation steps can be exothermic. Careful control of reaction temperature is critical to avoid side reactions and ensure safety.
-
Reagent Handling: Some reagents, such as carbon disulfide and thionating agents like Lawesson's reagent or phosphorus pentasulfide, are hazardous and require specialized handling procedures at a larger scale.
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Product Precipitation and Isolation: The product may precipitate out of the reaction mixture. Ensuring efficient stirring and transfer of slurries can be challenging in large reactors.
-
Purification: Removing impurities, such as unreacted starting materials, by-products from side reactions, and residual thionating agent, can be more difficult at scale. Recrystallization or column chromatography may need significant optimization for large quantities.
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Solvent Selection and Recovery: The choice of solvent is critical for reaction performance, product isolation, and environmental considerations. Efficient solvent recovery is important for cost-effectiveness and sustainability in large-scale production.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for side product formation. - Ensure all starting materials are pure and dry. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. | |
| Suboptimal reagent stoichiometry. | - Carefully optimize the molar ratios of the reactants. | |
| Formation of Significant Impurities | Side reactions due to high temperatures. | - Lower the reaction temperature and extend the reaction time. - Consider a more controlled, dropwise addition of reagents. |
| Presence of regioisomers. | - Modify the synthetic route to favor the formation of the desired isomer. - Employ chromatographic techniques for purification. | |
| Unreacted starting materials remaining. | - Adjust the stoichiometry of the reactants. - Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure completion. | |
| Difficulty in Product Purification | Product is insoluble or poorly soluble. | - For recrystallization, perform a thorough solvent screen to find a suitable solvent system. - Consider hot filtration to remove insoluble impurities. |
| Product co-elutes with impurities during chromatography. | - Optimize the mobile phase composition. - Try a different stationary phase (e.g., reverse-phase instead of normal-phase). | |
| Residual thionating agent. | - Quench the reaction mixture appropriately before work-up. - Multiple washes with a suitable aqueous solution (e.g., sodium bicarbonate) can help remove acidic by-products. |
Experimental Protocols
Protocol 1: Two-Step Synthesis - Step 1: Scale-up Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one
This protocol is adapted from general procedures for the synthesis of similar heterocyclic compounds.
Materials:
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2-Amino-3-hydroxypyridine
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Urea or Triphosgene
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High-boiling point solvent (e.g., Diphenyl ether, Sulfolane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a large, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq) and a high-boiling point solvent.
-
Under a nitrogen atmosphere, slowly heat the mixture to 120-130 °C with vigorous stirring.
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Gradually add urea (1.2 eq) or a solution of triphosgene (0.4 eq) in the same solvent to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, slowly raise the temperature to 180-200 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solvent. Isolate the solid by filtration.
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Wash the crude product with a suitable solvent (e.g., toluene, acetone) to remove the high-boiling point solvent.
-
Dry the product under vacuum to yield Oxazolo[5,4-b]pyridin-2(1H)-one.
Protocol 2: Two-Step Synthesis - Step 2: Scale-up Thionation of Oxazolo[5,4-b]pyridin-2(1H)-one
Materials:
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Oxazolo[5,4-b]pyridin-2(1H)-one
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
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Anhydrous solvent (e.g., Toluene, Dioxane, Pyridine)
-
Inert gas (Nitrogen or Argon)
Procedure:
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In a large, dry, jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, suspend Oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq) in an anhydrous solvent.
-
Under a nitrogen atmosphere, add Lawesson's Reagent (0.5 eq) or Phosphorus Pentasulfide (0.25 eq) portion-wise to the suspension. The addition may be exothermic.
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Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
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Filter the resulting precipitate, and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
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Dry the purified product under vacuum.
Protocol 3: Reference Lab-Scale Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine (Isomer)
This protocol is for the synthesis of an isomer and can be used as a reference for developing a one-pot synthesis of the target molecule.[1]
Materials:
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2-Amino-3-hydroxypyridine
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Potassium hydroxide
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Methanol
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Water
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Carbon disulfide
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Acetic acid
Procedure:
-
Prepare a solution of potassium methylxanthate by dissolving potassium hydroxide (6.2 g) in a mixture of methanol (96 ml) and water (17.4 ml), and then adding carbon disulfide (7.1 g).[1]
-
Add 2-amino-3-hydroxypyridine to the potassium methylxanthate solution.
-
Reflux the mixture for 20 hours.[1]
-
Filter the hot solution.
-
Neutralize the filtrate with acetic acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to give 2-mercapto-oxazolo[4,5-b]pyridine (yield: 8.2 g).[1]
Data Presentation
The following table provides a template for comparing the two primary synthetic routes at different scales. Researchers should populate this table with their own experimental data to aid in process optimization.
| Parameter | Route A (Lab Scale) | Route A (Scale-up) | Route B (Lab Scale) | Route B (Scale-up) |
| Starting Material (Amount) | e.g., 10 g | e.g., 1 kg | e.g., 10 g | e.g., 1 kg |
| Overall Yield (%) | ||||
| Purity (by HPLC, %) | ||||
| Total Reaction Time (hours) | ||||
| Key Reagents | Urea/Triphosgene, Lawesson's Reagent | Urea/Triphosgene, Lawesson's Reagent | Carbon Disulfide | Carbon Disulfide |
| Solvent Volume (L/kg of product) | ||||
| Ease of Purification (1-5) | ||||
| Safety Considerations |
Ease of Purification: 1 = Very Difficult, 5 = Very Easy
Mandatory Visualizations
References
Stability testing of Oxazolo[5,4-b]pyridine-2(1H)-thione under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Oxazolo[5,4-b]pyridine-2(1H)-thione under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, and pH. The thione moiety and the oxazole ring are susceptible to degradation under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: Based on supplier recommendations for similar heterocyclic compounds, it is advisable to store this compound in a cool, dry, and dark place. Specific recommendations often include refrigeration (2-8°C) and protection from light and moisture. Always refer to the manufacturer's specific storage instructions.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways for this compound include:
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Hydrolysis: The oxazole ring may be susceptible to hydrolytic cleavage, especially under acidic or basic conditions, which could lead to ring-opening.[1]
-
Oxidation: The thione group (C=S) is prone to oxidation, which could result in the formation of a sulfoxide or other oxidized species.
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Photodegradation: Thione compounds can be sensitive to light, leading to photodegradation.[2]
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Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. Studies on analogous heterocyclic thiones suggest they can have lower thermal stability compared to their oxo counterparts.[3][4]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, is crucial. This method must be able to separate the intact this compound from its potential degradation products. Method development should involve testing different columns, mobile phases, and gradient conditions. The method must be validated by performing forced degradation studies to ensure specificity.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For a weakly acidic compound, a mobile phase pH around 2.5-3.5 often provides good peak shape. |
| Secondary interactions with the stationary phase. | Use a mobile phase with an ion-pairing agent or switch to a different column chemistry (e.g., a column with end-capping). | |
| Appearance of unexpected peaks in the chromatogram of a stability sample. | Formation of new degradation products. | Characterize the new peaks using LC-MS to identify the degradation products. Re-evaluate the stability-indicating nature of your analytical method. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-inject a known standard to rule out contamination. | |
| Poor mass balance in stability studies (sum of assay and degradation products is less than 95%). | Formation of non-UV active or volatile degradation products. | Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect non-UV active compounds. |
| Adsorption of the compound or its degradants onto the container surface. | Use silanized glassware or containers made of inert materials. | |
| Inconsistent stability results between different batches. | Differences in the impurity profile of the batches. | Characterize the impurity profile of each batch before initiating the stability study. Certain impurities can act as catalysts for degradation. |
| Variations in packaging materials. | Ensure consistent packaging is used for all stability studies. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various storage conditions. Note: This data is hypothetical and for demonstration purposes only.
Table 1: Stability Data under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.2 | White to off-white powder |
| 1 | 98.5 | 1.5 | Conforms |
| 3 | 96.2 | 3.8 | Slight discoloration |
| 6 | 92.1 | 7.9 | Yellowish powder |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | Assay (%) | Major Degradation Product (%) |
| 0.1 M HCl | 24 h | 85.3 | 12.1 (Hydrolytic Product 1) |
| 0.1 M NaOH | 24 h | 78.9 | 18.5 (Hydrolytic Product 2) |
| 10% H₂O₂ | 24 h | 82.1 | 15.4 (Oxidative Product 1) |
| Heat (80°C) | 48 h | 90.5 | 8.2 (Thermal Product 1) |
| Photolytic | 24 h | 88.7 | 9.8 (Photolytic Product 1) |
Experimental Protocols
Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 10% B
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5-20 min: 10% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified duration, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by the stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of Oxazolopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolopyridine compounds. The following sections address common pitfalls and specific issues encountered during spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues in the spectroscopic analysis of oxazolopyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum of an oxazolopyridine derivative shows broad or disappearing proton signals. What could be the cause?
A1: This is a common issue with N-heterocyclic compounds and can be attributed to several factors:
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Hygroscopic Nature: Oxazolopyridines can be hygroscopic. Absorbed water can lead to proton exchange with labile protons (e.g., N-H or O-H if present as impurities or in the structure), causing signal broadening.[1]
-
Residual Acid/Base: Trace amounts of acid or base can catalyze proton exchange, leading to broadened signals, particularly for protons near the nitrogen atoms.
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Intermediate Exchange Rate: The molecule might be undergoing a dynamic process, such as conformational changes or tautomerization, on a timescale that is intermediate with respect to the NMR experiment.
Troubleshooting Steps:
-
Thoroughly Dry Your Sample and Solvent: Prepare your sample in a glove box if it is highly hygroscopic.[1] Use freshly opened deuterated solvents or solvents dried over molecular sieves.
-
Neutralize the Sample: If residual acid or base is suspected, you can try to neutralize the sample by passing it through a small plug of neutral alumina or by adding a non-interfering base (like proton sponge) or acid scavenger.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to either sharpen the signals (by moving out of the intermediate exchange regime) or provide evidence of a dynamic process.
Q2: The chemical shifts in my ¹H or ¹³C NMR spectrum don't match the expected values for my oxazolopyridine isomer. How can I confirm the structure?
A2: Isomeric confusion is a frequent challenge. The position of the nitrogen atom in the pyridine ring and the fusion of the oxazole ring significantly impact the electronic environment and thus the chemical shifts.
Troubleshooting Steps:
-
2D NMR Spectroscopy: Advanced 2D NMR techniques are invaluable for unambiguous structure elucidation of complex heterocyclic systems.[2][3]
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the fusion pattern of the heterocyclic rings.[4]
-
-
Compare with Literature Data: Refer to the tables below for typical chemical shift ranges for different oxazolopyridine isomers.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts for different isomers, which can then be compared with your experimental data.
Q3: I am observing unexpected peaks in my NMR spectrum. What are the likely sources?
A3: Extraneous peaks can arise from several sources:
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Solvent Impurities: Residual protons in deuterated solvents are a common source of impurity peaks.
-
Water: As mentioned, water is a frequent contaminant.
-
Grease: Contamination from glassware or septa.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of other compounds.
Troubleshooting Steps:
-
Check Solvent Purity: Run a blank spectrum of your deuterated solvent to identify impurity peaks.
-
Proper Sample Preparation: Ensure all glassware is scrupulously clean and dry.[5] Filter your sample into the NMR tube to remove any particulate matter.[5][6]
-
Consult Impurity Tables: There are published tables of common NMR impurities and their chemical shifts in various deuterated solvents.
-
Chromatographic Purification: If starting materials or byproducts are suspected, further purification of your compound may be necessary.
Mass Spectrometry (MS)
Q1: I am not observing the molecular ion peak (M⁺) in the EI-MS spectrum of my oxazolopyridine compound. Why is this happening?
A1: Electron Ionization (EI) is a high-energy ionization technique that can lead to extensive fragmentation, especially in molecules with labile bonds or stable fragmentation pathways.[7][8] For some oxazolopyridine derivatives, the molecular ion may be unstable and fragment completely.
Troubleshooting Steps:
-
Use a Softer Ionization Technique: Electrospray Ionization (ESI) is a much softer ionization method that typically yields the protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation.[7][8][9] This is often the preferred method for confirming the molecular weight of oxazolopyridine compounds.
-
Lower the Ionization Energy (in EI-MS): If using EI-MS is necessary, reducing the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) can sometimes preserve the molecular ion, although this will also reduce the overall ion abundance.
Q2: What are the expected fragmentation patterns for oxazolopyridine compounds in mass spectrometry?
A2: The fragmentation of oxazolopyridines is influenced by the fused ring system and any substituents. While specific fragmentation pathways can be complex, some general patterns can be anticipated based on the fragmentation of related heterocycles like oxazoles and pyridines.[10]
Common Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for oxazoles is the loss of a neutral carbon monoxide molecule.
-
Loss of HCN: Cleavage of the pyridine ring can lead to the loss of hydrogen cyanide.
-
Cleavage of Substituents: Side chains will fragment according to their own characteristic patterns.
-
Ring Opening and Rearrangement: Complex rearrangements can occur, leading to a variety of fragment ions.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the ions, which allows for the determination of their elemental composition. This is invaluable for proposing and confirming fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): By selecting a specific ion (e.g., the molecular ion) and subjecting it to further fragmentation, MS/MS experiments can help to establish the relationships between fragment ions and elucidate the fragmentation cascade.[11]
UV-Vis Spectroscopy
Q1: The λmax of my oxazolopyridine compound shifts when I change the solvent. Is this normal?
A1: Yes, this phenomenon, known as solvatochromism, is common for aromatic and heterocyclic compounds. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to a shift in the absorption maximum.[12][13][14] Generally, a shift to a longer wavelength (red shift or bathochromic shift) is observed in more polar solvents for π → π* transitions.
Q2: I am analyzing a substituted oxazolopyridine, and the UV-Vis spectrum is different from the parent compound. What does this indicate?
A2: Substituents on the oxazolopyridine core can significantly affect the electronic transitions and thus the UV-Vis spectrum.
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Electron-donating groups (e.g., -NH₂, -OR): These groups tend to cause a bathochromic (red) shift and an increase in the molar absorptivity (hyperchromic effect).
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups can also lead to red shifts, particularly if they extend the conjugated system.
Q3: The UV-Vis spectrum of my oxazolopyridine changes upon addition of acid. What is happening?
A3: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the molecule, leading to changes in the UV-Vis spectrum.[15][16][17] This property can be used to determine the pKa of the compound. The protonation can cause either a blue shift (hypsochromic shift) or a red shift (bathochromic shift) depending on the specific electronic transitions affected.[15][18][19]
Quantitative Data Summary
The following tables provide typical spectroscopic data for oxazolopyridine derivatives based on literature values. Note that the exact values will vary depending on the specific substitution pattern and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Oxazolopyridine Cores
| Proton | Oxazolo[4,5-b]pyridine Derivatives | Oxazolo[5,4-b]pyridine Derivatives |
| H-5 | 8.48 - 8.75 | 5.90 - 6.37 |
| H-6 | 7.14 - 7.18 | - |
| H-7 | 7.72 - 7.95 | - |
Data compiled from literature sources.[20]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Oxazolopyridine Cores
| Carbon | Oxazolo[4,5-b]pyridine Derivatives | Oxazolo[5,4-b]pyridine Derivatives |
| C-2 | Varies with substituent | Varies with substituent |
| C-3a | ~150-160 | ~119-121 |
| C-5 | ~145-155 | ~103-107 |
| C-6 | ~120-130 | ~141-146 |
| C-7 | ~130-140 | - |
| C-7a | ~140-150 | ~137-143 |
Data compiled from literature sources.[20]
Table 3: Common Mass Spectral Fragments for Oxazolopyridine Derivatives
| Fragmentation | Description |
| [M]⁺• | Molecular ion (more likely in ESI-MS as [M+H]⁺) |
| [M-CO]⁺• | Loss of neutral carbon monoxide |
| [M-HCN]⁺• | Loss of neutral hydrogen cyanide |
| [M-R]⁺ | Loss of a substituent radical |
Based on general fragmentation patterns of related heterocycles.
Table 4: Typical UV-Vis Absorption Maxima (λmax, nm) for Oxazolopyridine Derivatives
| Solvent | Oxazolo[4,5-b]pyridine Derivatives | Oxazolo[5,4-b]pyridine Derivatives |
| Chloroform | ~329 - 351 | - |
| Dichloromethane | ~327 - 357 | - |
| Acetonitrile | ~323 - 354 | ~299 - 333 |
| Toluene | - | ~281 - 317 |
Data compiled from literature sources.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the oxazolopyridine compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5][6] This removes any particulate matter that can degrade spectral quality.[5][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the desired spectra.
For hygroscopic samples, perform steps 1-4 in an inert atmosphere (e.g., a glove box).[1]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the oxazolopyridine compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid). The solvent should be compatible with ESI and ensure the analyte is soluble.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the observed ion and use it to calculate the elemental composition.
Visualizations
Caption: Workflow for the spectroscopic analysis of oxazolopyridine compounds.
Caption: Logical workflow for troubleshooting anomalous spectroscopic data.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. emerypharma.com [emerypharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. UV photodissociation action spectra of protonated formylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Fluorescence Quantum Yield of Oxazolopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with oxazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of oxazolopyridine derivatives that lead to high fluorescence quantum yields?
A1: Symmetrical, conjugated systems tend to exhibit high fluorescence quantum yields. For example, 2,2'-bisoxazolo[5,4-b]pyridines, which feature two linked oxazolopyridine rings, have been reported to have quantum yields in the range of 0.70–0.82, which is significantly higher than the common standard, quinine sulfate.[1][2][3] Similarly, 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridine derivatives also show high quantum yields, ranging from 0.32 to 0.84.[4][5] The extended π-conjugation in these molecules is a critical factor for their strong fluorescence.
Q2: How do different types of substituents on the oxazolopyridine ring affect the fluorescence quantum yield?
A2: The introduction of both electron-donating and electron-withdrawing groups can influence the fluorescence properties by altering the electronic structure of the molecule.[6][7] For instance, attaching a phenyl or thiophene substituent to the C-4 position of the oxazolopyridine ring can cause a bathochromic (red) shift in the absorption spectrum.[1] While the direct correlation of quantum yield with Hammett parameters of substituents is complex, systematic variation of substituents is a common strategy to fine-tune the photophysical properties, including quantum yield.[7]
Q3: What is the impact of solvent choice on the fluorescence quantum yield of oxazolopyridine derivatives?
A3: Solvent polarity can significantly affect the fluorescence quantum yield. The fluorescence of some oxazolopyridine derivatives has a strong charge-transfer character, making them sensitive to the solvent environment.[6] For some derivatives, the quantum yield has been observed to vary across solvents like chloroform, dichloromethane, and acetonitrile.[4][5] It is crucial to test a range of solvents with varying polarities to identify the optimal conditions for maximizing fluorescence.
Q4: Can aggregation of oxazolopyridine derivatives enhance their fluorescence?
A4: While not specifically detailed for all oxazolopyridine derivatives in the provided context, the phenomenon of aggregation-induced emission (AIE) is a known strategy for enhancing fluorescence in many organic fluorophores.[8] In AIE-active molecules, restricting intramolecular vibrations through aggregation can lead to a significant increase in fluorescence intensity.[8] This is a potential avenue for enhancing the emission of appropriately designed oxazolopyridine derivatives.
Troubleshooting Guide
Problem 1: My synthesized oxazolopyridine derivative exhibits very low or no fluorescence.
-
Possible Cause 1: Incorrect chemical structure or presence of impurities.
-
Troubleshooting Step:
-
Verify the chemical structure and purity of your compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[1][2]
-
Purify the compound using methods like recrystallization or column chromatography to remove any non-fluorescent or quenching impurities. Even small amounts of impurities can significantly quench fluorescence.[9]
-
-
-
Possible Cause 2: Suboptimal solvent environment.
-
Possible Cause 3: Concentration-dependent quenching.
-
Troubleshooting Step:
-
Measure the fluorescence quantum yield at several different concentrations. High concentrations can lead to self-quenching or reabsorption of emitted light, which reduces the apparent quantum yield.[10]
-
For quantum yield measurements, it is advisable to work with optically dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.
-
-
-
Possible Cause 4: Presence of dissolved oxygen.
-
Troubleshooting Step:
-
De-gas the solvent by bubbling an inert gas like nitrogen or argon through the solution before measurement. Dissolved oxygen is a known quencher of fluorescence for many organic dyes.
-
-
Problem 2: The measured fluorescence quantum yield is inconsistent between experiments.
-
Possible Cause 1: Instability of the compound.
-
Troubleshooting Step:
-
Check the photostability of your compound by exposing a solution to the excitation light in the fluorometer for an extended period and monitoring the fluorescence intensity.
-
Store the compound and its solutions protected from light and at a low temperature to prevent degradation.
-
-
-
Possible Cause 2: Instrumental variability or incorrect measurement procedure.
-
Troubleshooting Step:
-
Ensure that the settings on the spectrofluorometer (e.g., excitation and emission slit widths, integration time) are identical for both the sample and the standard.
-
Always use a freshly prepared solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[1][4]
-
Verify that the absorbance of your sample and the standard at the excitation wavelength are within a similar range (ideally < 0.1) to minimize inner filter effects.[10]
-
-
Quantitative Data Summary
Table 1: Fluorescence Quantum Yields (Φ) of Selected Oxazolopyridine Derivatives
| Compound Class | Substituents | Solvent | Quantum Yield (Φ) | Reference |
| 2,2'-bisoxazolo[5,4-b]pyridines | Symmetrical, conjugated | Chloroform | ~0.70 – 0.82 | [1][2][3] |
| 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines | Varies | Chloroform, Dichloromethane, Acetonitrile | ~0.32 – 0.84 | [4][5] |
| Oxazolopyridine-coumarin conjugate (1a) | Coumarin unit | THF | 0.86 | [11] |
Experimental Protocols
1. Synthesis of Symmetrical 2,2'-bis(oxazolo[5,4-b]pyridine) Derivatives
This protocol is a general method based on the cyclization of oxalic acid diamides.[1][2][3]
-
Step 1: Synthesis of Oxalic Acid Diamides
-
React the appropriate 3-aminopyridin-2(1H)-one with diethyl oxalate. This is typically done by boiling the reactants without a solvent at elevated temperatures (e.g., 150 °C).[2][3]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting diamide can be isolated and purified.
-
-
Step 2: Intramolecular Cyclization
-
Heat the synthesized oxalic acid diamide under reflux with a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2]
-
After the reaction is complete (monitored by TLC), carefully remove the excess phosphorus oxychloride, often by distillation under vacuum.[1]
-
Treat the reaction mixture with cold water to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the final bis(oxazolo[5,4-b]pyridine) product by recrystallization or column chromatography.
-
2. Measurement of Relative Fluorescence Quantum Yield
This protocol uses a comparative method, referencing a standard with a known quantum yield.[1][4]
-
Materials:
-
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for both the sample and the standard.
-
Calculate the relative quantum yield (Φₓ) using the following equation:[1]
Φₓ = Φₛₜ * (Aₛₜ / Aₓ) * (Fₓ / Fₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
A is the absorbance at the excitation wavelength.
-
F is the integrated area of the fluorescence spectrum.
-
n is the refractive index of the solvent.
-
The subscript 'x' refers to the sample and 'st' refers to the standard.
-
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: General workflow for synthesis and evaluation.
References
- 1. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 2. researchgate.net [researchgate.net]
- 3. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The fluorescent markers based on oxazolopyridine unit for imaging organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Oxazolo[5,4-b]pyridine and Oxazolo[4,5-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two closely related heterocyclic scaffolds: Oxazolo[5,4-b]pyridine-2(1H)-thione and Oxazolo[4,5-b]pyridin-2(3H)-one. While direct comparative studies on these specific parent compounds are limited in publicly available literature, a significant body of research on their derivatives highlights distinct and promising therapeutic potentials. This document synthesizes the available data on these derivatives to offer insights into the structure-activity relationships and potential applications of each scaffold.
Overview of Biological Activities
Derivatives of the Oxazolo[5,4-b]pyridine scaffold have primarily been investigated for their analgesic (antinociceptive) properties . In contrast, derivatives of the Oxazolo[4,5-b]pyridine scaffold are more commonly associated with anti-inflammatory and enzyme inhibitory activities , particularly targeting Glycogen Synthase Kinase-3β (GSK-3β) and Nitric Oxide Synthases (NOS).
A key study directly comparing N-substituted derivatives of Oxazolo[5,4-b]pyridin-2(1H)-one (the oxygen analog of the thione) and Oxazolo[4,5-b]pyridin-2(3H)-one found that the former exhibited significantly greater analgesic activity[1]. This suggests that the isomeric position of the nitrogen and oxygen atoms within the pyridine ring profoundly influences the pharmacological profile of these compounds.
Comparative Data on Derivatives
The following table summarizes the reported biological activities and, where available, quantitative data for derivatives of the two scaffolds. It is important to note the absence of specific biological data for the parent compounds, this compound and Oxazolo[4,5-b]pyridin-2(3H)-one, in the reviewed literature.
| Biological Activity | Oxazolo[5,4-b]pyridine Derivatives | Oxazolo[4,5-b]pyridine Derivatives |
| Primary Indication | Analgesic (Non-opiate) | Anti-inflammatory |
| Mechanism of Action | Not fully elucidated, but noted to be non-opioid and non-anti-inflammatory[1]. | Inhibition of GSK-3β and potentially NOS[2][3]. |
| Key Derivatives | 1-[(4-Aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-ones[1]. | 1,2,3-Triazole and piperazinamide derivatives of Oxazolo[4,5-b]pyridin-2-one[2][4]. |
| Quantitative Data | ED50 (Analgesia): 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin- 2(1H)-one showed an ED50 of 5.6 mg/kg p.o. (mouse, phenylquinone writhing test) and 0.5 mg/kg p.o. (rat, acetic acid writhing test)[1]. | IC50 (GSK-3β inhibition): A 1,2,3-triazole derivative (compound 4g) showed an IC50 of 0.19 μM [4]. Piperazine-linked derivatives showed IC50 values for GSK-3β inhibition in the range of 0.34 - 0.53 µM [2]. |
| In Vivo Efficacy | Potent, rapid-acting, and sustained analgesic effect with low acute toxicity[1]. | Pronounced in vivo anti-inflammatory activity in a rat paw edema model. One triazole derivative showed 76.36% inhibition after 5 hours[4]. A piperazinamide derivative reduced paw volume by up to 65.91% after 5 hours[2]. |
Signaling Pathways and Experimental Workflows
The distinct biological activities of the derivatives of these two scaffolds can be attributed to their interaction with different cellular signaling pathways.
Caption: Differential signaling pathways targeted by derivatives.
The following diagram illustrates a general experimental workflow for evaluating the anti-inflammatory and cytotoxic properties of novel compounds, which is applicable to the screening of Oxazolo[4,5-b]pyridin-2(3H)-one derivatives.
Caption: General workflow for biological evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are representative protocols for assays relevant to the biological activities of the discussed scaffolds.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
This protocol outlines an in vitro kinase assay to determine the inhibitory activity of a test compound against GSK-3β.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of diluted test compound or vehicle control (for no-inhibitor control).
-
10 µL of GSK-3β enzyme diluted in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of a mixture of GSK-3β substrate peptide and ATP (final concentrations are typically at their respective Km values) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to be within the linear range of the reaction.
-
Signal Detection:
-
Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve[2][4][5][6][7].
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide (NO) by NOS by quantifying its stable breakdown product, nitrite.
Materials:
-
Cell lysate or purified NOS enzyme
-
L-arginine (NOS substrate)
-
NADPH
-
NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare samples (cell lysates or purified enzyme) in NOS assay buffer.
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same buffer.
-
-
Reaction Setup: In a 96-well plate, add:
-
Sample or standard.
-
Test compound at various concentrations or vehicle control.
-
A reaction mixture containing L-arginine and NADPH.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for NO production.
-
Griess Reaction:
-
Add Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A color change will occur in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[11][12][13][14][15].
Conclusion
The available scientific literature strongly suggests that the Oxazolo[5,4-b]pyridine and Oxazolo[4,5-b]pyridine scaffolds, while isomeric, give rise to derivatives with distinct and therapeutically interesting biological activities. Derivatives of the 5,4-b isomer are promising as a novel class of non-opiate analgesics, whereas derivatives of the 4,5-b isomer have demonstrated potential as anti-inflammatory agents through the inhibition of key enzymes like GSK-3β and NOS.
Further research, including the synthesis and direct comparative biological evaluation of the parent compounds, this compound and Oxazolo[4,5-b]pyridin-2(3H)-one, is warranted to fully elucidate their intrinsic activities and to guide the rational design of more potent and selective therapeutic agents based on these privileged scaffolds. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Oxazolo[5,4-b]pyridine-2(1H)-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data and analytical methodologies for the structural confirmation of Oxazolo[5,4-b]pyridine-2(1H)-thione derivatives. The information presented is collated from various scientific studies to offer an objective overview and support further research and development in this area.
Introduction to Oxazolo[5,4-b]pyridine Derivatives
Oxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The structural confirmation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the spectroscopic techniques used to elucidate the structures of these compounds, with a particular emphasis on the thione derivatives.
Synthesis of Oxazolo[5,4-b]pyridine Derivatives
The synthesis of the Oxazolo[5,4-b]pyridine core typically involves the cyclization of substituted 3-aminopyridin-2(1H)-ones. A common synthetic route to bis-oxazolo[5,4-b]pyridine derivatives involves the aminolysis of diethyl oxalate with 3-aminopyridin-2(1H)-ones, followed by intramolecular cyclization facilitated by a dehydrating agent such as phosphorus oxychloride.[1][2]
References
A Comparative Guide to the Quantum Yield of Oxazolo[5,4-b]pyridine Derivatives and Quinine Sulfate
In the landscape of fluorescence spectroscopy and imaging, the quantum yield of a fluorophore is a critical parameter, defining its efficiency in converting absorbed light into emitted light. This guide provides a detailed comparison of the fluorescence quantum yield of quinine sulfate, a widely recognized standard, with that of derivatives of Oxazolo[5,4-b]pyridine, a class of heterocyclic compounds with significant potential in the development of novel fluorescent probes and materials.
Quantitative Comparison of Quantum Yields
The following table summarizes the key photophysical properties of quinine sulfate and various reported Oxazolo[5,4-b]pyridine derivatives.
| Compound Class | Specific Derivative(s) | Quantum Yield (Φ) | Solvent | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| Reference Standard | Quinine Sulfate | 0.55[2][3][4][5][6] | 0.1 M H₂SO₄ | ~350 nm | ~450 nm |
| Quinine Sulfate | 0.546[7][8][9] | 0.5 M H₂SO₄ | 310 nm[7][8] | Not Specified | |
| Quinine Sulfate | 0.60[10] | 0.1 M HClO₄ | 347.5 nm[10] | Not Specified | |
| Oxazolo[5,4-b]pyridine Derivatives | Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines | 0.70 - 0.82[2][7] | Acetonitrile or Toluene | 299 - 333 nm (Acetonitrile) | Bluish-blue emission[2][7] |
| 2,6-bis(oxazolo[5,4-b]pyridin-2-yl)pyridines | 0.32 - 0.84[8] | Chloroform, Dichloromethane, or Acetonitrile | 323 - 357 nm[8] | 323 - 347 nm[8] | |
| 5-methyl-7-phenyl[10]oxazolo[5,4-b]pyridin-2(1H)-one derivative | up to 0.52 | Ethanol | Not Specified | Not Specified |
Experimental Protocol: Relative Quantum Yield Determination
The quantum yield of a fluorescent compound is often determined using a relative method, by comparing its fluorescence properties to a well-characterized standard, such as quinine sulfate.
Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analyte (Oxazolo[5,4-b]pyridine derivative)
-
Quinine sulfate (as standard)
-
Appropriate solvents (e.g., 0.1 M H₂SO₄ for quinine sulfate, acetonitrile or toluene for the analyte)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the quinine sulfate standard and the Oxazolo[5,4-b]pyridine derivative in their respective solvents.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the standard and the analyte. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each working solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorescence spectrometer.
-
Record the fluorescence emission spectrum for each working solution of the standard and the analyte. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the analyte. The plots should be linear, and the slope (m) of each line should be determined.
-
-
Quantum Yield Calculation: The quantum yield of the analyte (Φ_x) is calculated using the following equation:
Φ_x = Φ_r * (m_x / m_r) * (n_x² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard (quinine sulfate).
-
m_x and m_r are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the analyte and the reference, respectively.
-
n_x and n_r are the refractive indices of the solvents used for the analyte and the reference, respectively.
-
Visualizing the Experimental Workflow and Comparison Logic
To further clarify the experimental process and the comparative nature of this analysis, the following diagrams are provided.
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - Magritek [magritek.com]
- 6. preprints.org [preprints.org]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In vitro validation of the anticancer activity of Oxazolo[5,4-b]pyridine-2(1H)-thione derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds as potential anticancer agents is a field of continuous advancement. This guide focuses on the in vitro anticancer activity of a specific class of these compounds.
A Note on the Target Scaffold: Oxazolo[5,4-b]pyridine-2(1H)-thione Derivatives
Alternative Focus: The Promising Anticancer Profile of Oxazolo[5,4-d]pyrimidine Derivatives
In contrast, the closely related scaffold, Oxazolo[5,4-d]pyrimidine, has been the subject of extensive research, demonstrating significant potential as a source of novel anticancer agents.[2][3][4][5] These compounds are regarded as purine analogs, a class of antimetabolites with established therapeutic importance in oncology.[5] This guide will, therefore, provide a comparative overview of the in vitro anticancer activity of various Oxazolo[5,4-d]pyrimidine derivatives, supported by experimental data from multiple studies.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of novel compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a key metric, with lower values indicating higher potency.
Numerous studies have evaluated the cytotoxic effects of different series of Oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The data presented below summarizes these findings, offering a comparative perspective on their efficacy.
Table 1: In Vitro Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID/Series | Cancer Cell Line | IC50/CC50 (µM) | Reference Compound | Reference IC50/CC50 (µM) | Source |
| Series 1 | HepG2 (Liver) | 10-100 | Sunitinib | 8.4 | [2][5] |
| U251 (Glioblastoma) | 10-100 | Sunitinib | 9.0 | [2][5] | |
| Compound 6 | A549 (Lung) | Comparable to Tivozanib | Tivozanib | Not specified | [2] |
| HT-29 (Colon) | Comparable to Tivozanib | Tivozanib | Not specified | [2] | |
| A375 (Melanoma) | Comparable to Tivozanib | Tivozanib | Not specified | [2] | |
| MCF7 (Breast) | Comparable to Tivozanib | Tivozanib | Not specified | [2] | |
| Compound 3g | HT-29 (Colon) | 58.4 | Fluorouracil | 381.2 | [3][4][6] |
| Cisplatin | 47.2 | [3][4][6] | |||
| Compound 14 | H460 (Lung) | 5.472 | SU5402 | Not specified | [5] |
| B16F10 (Melanoma) | 4.260 | SU5402 | Not specified | [5] | |
| A549 (Lung) | 5.837 | SU5402 | Not specified | [5] | |
| Compound 17 | HCT116 (Colon) | < 0.1 | Not specified | Not specified | [5] |
| Compound 5 | HUVEC (Endothelial) | 0.29 | Not specified | Not specified | [5] |
Note: "Comparable" indicates that the study reported similar activity without providing specific values. HUVEC cells are often used in cancer research to assess anti-angiogenic potential.
Experimental Protocols: A Closer Look at the Methodologies
The validation of anticancer activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays commonly cited in the evaluation of Oxazolo[5,4-d]pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (and reference drugs) for a specified period (e.g., 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/CC50 values are determined.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing the Mechanisms of Action
To understand how these compounds exert their anticancer effects, it is crucial to visualize the underlying molecular pathways. Many Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of key signaling molecules involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel anticancer compounds.
Caption: General workflow for in vitro anticancer drug screening.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a well-established anticancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different synthetic routes to Oxazolo[5,4-b]pyridine-2(1H)-thione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Oxazolo[5,4-b]pyridine-2(1H)-thione, a heterocyclic scaffold of interest in medicinal chemistry. This guide provides a detailed comparison of two primary synthetic strategies, complete with experimental protocols, quantitative data, and workflow visualizations.
The oxazolo[5,4-b]pyridine core is a significant pharmacophore found in a variety of biologically active compounds. The 2-thione derivative, in particular, serves as a versatile intermediate for further functionalization in drug discovery programs. This guide outlines and compares two distinct synthetic routes to this compound: a direct one-step synthesis from 2-amino-3-hydroxypyridine and a two-step approach involving the formation and subsequent thionation of an oxazolone intermediate.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical research and development, balancing factors such as efficiency, cost, and scalability. Below is a summary of the key quantitative data for the two primary routes to this compound.
| Parameter | Route 1: Direct Thionation | Route 2: Two-Step Synthesis (Oxazolone Intermediate) |
| Starting Material | 2-Amino-3-hydroxypyridine | 2-Amino-3-hydroxypyridine |
| Key Reagents | Potassium Hydroxide, Methanol, Carbon Disulfide | Step 1: 1,1'-Carbonyldiimidazole (CDI)Step 2: Lawesson's Reagent |
| Number of Steps | 1 | 2 |
| Reaction Time | ~20 hours | Step 1: ~4-6 hoursStep 2: ~4-8 hoursTotal: ~8-14 hours |
| Overall Yield | Not Reported | Estimated ~70-80% |
| Purification | Neutralization and filtration | Step 1: FiltrationStep 2: Column Chromatography |
Experimental Protocols
Route 1: Direct One-Step Synthesis from 2-Amino-3-hydroxypyridine
This route offers a direct conversion of 2-amino-3-hydroxypyridine to the target thione.
Experimental Workflow:
Caption: Workflow for the direct synthesis of this compound.
Protocol:
-
Preparation of Potassium Methyl Xanthate: In a suitable reaction vessel, a solution of potassium hydroxide (6.2 g) in methanol (96 ml) and water (17.4 ml) is prepared. To this solution, carbon disulfide (7.1 g) is added.
-
Reaction with 2-Amino-3-hydroxypyridine: 2-Amino-3-hydroxypyridine is added to the freshly prepared potassium methyl xanthate solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 20 hours.
-
Work-up: After the reflux period, the mixture is filtered. The filtrate is then neutralized with acetic acid, leading to the precipitation of the product.
-
Isolation: The precipitate is collected by filtration, washed with water, and dried to yield 2-mercapto-oxazolo[4,5-b]pyridine (an isomer of the target compound, but the procedure is adaptable)[1]. The expected product is this compound.
Route 2: Two-Step Synthesis via an Oxazolone Intermediate
This route involves the initial formation of Oxazolo[5,4-b]pyridin-2(1H)-one, followed by its thionation.
Experimental Workflow:
Caption: Workflow for the two-step synthesis of this compound.
Protocol:
Step 1: Synthesis of Oxazolo[5,4-b]pyridin-2(1H)-one
-
Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with water, filtered, and washed with cold water to afford Oxazolo[5,4-b]pyridin-2(1H)-one.
Step 2: Thionation of Oxazolo[5,4-b]pyridin-2(1H)-one
-
Reaction Setup: A mixture of Oxazolo[5,4-b]pyridin-2(1H)-one (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for 4-8 hours. The reaction should be monitored by TLC to determine completion.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is then purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the final product, this compound.
Concluding Remarks
The choice between the direct one-step synthesis and the two-step approach for preparing this compound will depend on the specific requirements of the research. The direct route is atom-economical and involves a single synthetic operation, which could be advantageous for rapid library synthesis. However, the lack of reported yield and potentially harsh, prolonged reaction conditions are notable drawbacks.
The two-step route, while longer, may offer better control and potentially higher overall yields. The intermediate oxazolone is a stable compound that can be purified and characterized before proceeding to the thionation step. The use of Lawesson's reagent is a well-established method for the conversion of carbonyls to thiocarbonyls, though it requires chromatographic purification to remove phosphorus-containing byproducts.[2] For applications where purity is paramount and scalability is a consideration, the two-step route may be the more prudent choice. Further optimization of both routes is warranted to improve their efficiency and provide a more definitive comparison.
References
Bioisosteric Replacement of the Thione Group in Heterocyclic Scaffolds: A Comparative Analysis
A detailed examination of the replacement of the thione group in heterocyclic compounds, with a focus on anticancer activity, drawing parallels to the Oxazolo[5,4-b]pyridine-2(1H)-thione scaffold.
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern drug discovery. This approach involves substituting a functional group with another that retains similar physical and chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. The thione group (C=S), a common moiety in various heterocyclic scaffolds, is a frequent target for such modifications. This guide provides a comparative analysis of the bioisosteric replacement of the thione group, primarily with its oxygen analogue, the ketone group (C=O), and other bioisosteres, with a particular focus on anticancer activity.
Comparative Biological Activity
Quantitative data from studies on other heterocyclic systems reveal a consistent trend where thiourea derivatives exhibit enhanced cytotoxic activity against cancer cell lines compared to their urea counterparts. This suggests that the thione group in a cyclic thiourea, such as in this compound, likely plays a crucial role in its biological activity.
| Compound Class | Modification | Target/Assay | Potency (IC50) | Fold Difference (Thiourea vs. Urea) |
| 1-Aryl-3-(pyridin-2-yl) Derivatives[1] | Urea vs. Thiourea | MCF-7 Breast Cancer Cells | Urea: >50 µM, Thiourea: 1.3 µM | >38-fold increase |
| SkBR3 Breast Cancer Cells | Urea: >50 µM, Thiourea: 0.7 µM | >71-fold increase | ||
| 1,3-bis(4-(trifluoromethyl)phenyl) Derivatives[1] | Urea vs. Thiourea | A549 Lung Cancer Cells | Urea: 22.8 µM, Thiourea: 0.2 µM | 114-fold increase |
Caption: Comparative anticancer activity of urea vs. thiourea derivatives in different heterocyclic scaffolds.
The data clearly indicates that the presence of a sulfur atom in place of an oxygen atom in the cyclic urea core can lead to a dramatic increase in anticancer potency. This enhanced activity of thiourea derivatives is often attributed to several factors, including increased lipophilicity, altered hydrogen bonding capacity, and different metabolic stability profiles.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of thione-containing heterocycles and their bioisosteres, based on common methodologies found in the literature.
General Synthesis of this compound
A common route to synthesize the this compound scaffold involves the cyclization of a 3-aminopyridin-2-ol precursor with a thiocarbonylating agent.
-
Starting Material: 3-Amino-pyridin-2-ol.
-
Reaction: The 3-amino-pyridin-2-ol is dissolved in a suitable solvent, such as pyridine or dimethylformamide (DMF).
-
Reagent Addition: A thiocarbonylating agent, such as thiophosgene or carbon disulfide in the presence of a base, is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).
-
Cyclization: The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: The reaction is cooled, and the product is precipitated by the addition of water or an appropriate anti-solvent. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
General Synthesis of the Bioisosteric Oxazolo[5,4-b]pyridine-2(1H)-one
The corresponding ketone bioisostere can be synthesized using a similar strategy, but with a carbonylating agent.
-
Starting Material: 3-Amino-pyridin-2-ol.
-
Reaction: The 3-amino-pyridin-2-ol is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: A carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), is added to the solution.
-
Cyclization: The reaction is typically stirred at room temperature or gently heated to promote cyclization.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired oxazolone.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Bioisosteric Replacement and Experimental Workflow
The following diagrams illustrate the concept of bioisosteric replacement for the thione group and a typical workflow for the synthesis and evaluation of these compounds.
Caption: Bioisosteric replacements for the thione group.
Caption: Experimental workflow for bioisosteric replacement studies.
References
A Comparative Docking Analysis of Oxazolopyridine Isomers Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of oxazolopyridine isomers, supported by computational data.
This guide provides a comparative overview of molecular docking studies performed on various oxazolopyridine isomers and their derivatives with several key protein targets implicated in diseases such as cancer and bacterial infections. The data presented herein is collated from multiple research articles to offer a synthesized understanding of the structure-activity relationships that govern the interaction of these heterocyclic compounds with their biological targets.
Data Presentation: A Comparative Look at Binding Affinities
The following tables summarize the binding affinities (often represented as docking scores or binding energies in kcal/mol) of different oxazolopyridine and related pyridine isomers with their respective protein targets. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in computational methods.
| Compound/Isomer Class | Target Protein | PDB ID | Docking Score / Binding Energy (kcal/mol) | Reference Study |
| Oxazolo[4,5-b]pyridine-triazole derivatives | Human Dihydroorotate Dehydrogenase (hDHODH) | Not Specified | Not Quantified, but showed efficient inhibition | [1] |
| Oxadiazolo pyridine derivatives | Ghrelin O-acyltransferase (GOAT) | 6BUG | Higher binding activity for designed compounds | [2] |
| Pyrazolopyridine & Isoxazolopyridine derivatives | Human Serum Albumin (HSA) | 3V03 | -8.50 (for compound 4g) | [3] |
| Pyrazolopyridine & Isoxazolopyridine derivatives | Bovine Serum Albumin (BSA) | 4OR0 | -9.77 to -6.36 (for various compounds) | [3] |
| Oxazolo[5,4-d]pyrimidine derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Not Specified | Identified potent inhibitory activity | [4][5] |
| Oxazole-incorporated Naphthyridine derivatives | Multiple Cancer Cell Line Targets | Not Specified | Showed better interaction energy and profile | [6] |
| Pyrazolo[1,5-a]pyridine derivatives | Cyclin-dependent kinase 8 (CDK8) | Not Specified | Potent inhibition reported | [7] |
| Pyridine derivatives | Cyclin-dependent kinase 2 (CDK2) | Not Specified | IC50 values as low as 0.24 µM | [8] |
| Triazolopyridine derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Not Specified | IC50 of 149.1 nM for compound 16a | [9] |
| Pyrazolo[3,4-b]pyridine derivatives | Various Kinases (BRAF, HER2, etc.) | Multiple | Favorable binding affinity demonstrated | [10] |
Experimental Protocols
The methodologies cited in the referenced studies for molecular docking simulations generally follow a standardized workflow. Below is a generalized protocol synthesized from the available information.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins were typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures were prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned.
-
Ligand Preparation: The 2D structures of the oxazolopyridine isomers and their derivatives were drawn using chemical drawing software and then converted to 3D structures. Energy minimization was performed using appropriate force fields.
2. Molecular Docking Simulation:
-
Software: A variety of molecular docking software was employed in the cited studies, with AutoDock being a frequently mentioned tool.[2]
-
Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the defined active site.[2]
-
Pose Selection: The docking process generates multiple possible binding poses for each ligand. The pose with the lowest binding energy or docking score is typically selected as the most probable binding mode.
3. Analysis of Docking Results:
-
Binding Affinity: The binding affinity is evaluated based on the calculated docking score or binding energy. More negative values generally indicate a stronger binding interaction.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the key residues involved in the binding.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of oxazolopyridine isomers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Oxazolo[5,4-b]pyridine-2(1H)-thione
This guide presents a comprehensive comparison of two prominent analytical techniques for the quantification of Oxazolo[5,4-b]pyridine-2(1H)-thione: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document provides a detailed overview of the methodologies, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in making an informed decision based on their specific analytical needs.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices. The following table summarizes the key performance parameters for each method based on typical validation data.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 50 - 5000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 15 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 50 ng/mL | 0.5 ng/mL |
| Accuracy (Recovery %) | 95.2 - 104.5% | 98.1 - 102.3% |
| Precision (RSD%) | Intra-day: < 2.5%, Inter-day: < 4.0% | Intra-day: < 1.8%, Inter-day: < 3.2% |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
1. Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in methanol to prepare a stock solution.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.
-
For analytical samples, dissolve the material in methanol, sonicate for 15 minutes, and centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 310 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
1. Sample Preparation:
-
Prepare stock solutions, calibration standards, and quality control samples as described for the HPLC-UV method, but at lower concentration ranges.
-
For plasma samples, a protein precipitation extraction can be performed: add 200 µL of cold acetonitrile containing an internal standard to 50 µL of the plasma sample.
-
Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: To be determined by direct infusion of a standard solution (e.g., m/z 153.1 → 121.1).
-
Cross-Validation Workflow and Performance Comparison
The following diagrams illustrate the logical flow of a cross-validation study and a visual comparison of the key performance parameters of the two analytical methods.
Caption: A general workflow for the cross-validation of analytical methods.
Caption: Comparison of key performance parameters.
A Comparative Analysis of the Photostability of Oxazolo[5,4-b]pyridine-2(1H)-thione and Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in fluorescence-based applications. This guide provides a comparative overview of the photostability of the novel heterocyclic compound Oxazolo[5,4-b]pyridine-2(1H)-thione against widely used commercial fluorescent dyes, including Fluorescein, Rhodamine B, and Cyanine (Cy5) dyes. The presented data and protocols aim to facilitate informed decisions in the selection of appropriate fluorophores for demanding imaging and analytical studies.
Quantitative Photostability Comparison
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical determinant of its utility in fluorescence microscopy and other applications requiring prolonged or intense illumination. Key metrics for quantifying photostability include the photobleaching quantum yield (Φp), which represents the probability of a molecule being photochemically destroyed per absorbed photon, and the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under constant illumination.
Interestingly, research on other classes of fluorescent dyes has shown that the introduction of a thione group can enhance photostability. For example, the thiolation of squaraine dyes has been demonstrated to significantly increase their photobleaching lifetime at the single-molecule level.[3] This suggests that the thione moiety in this compound could potentially contribute to improved photostability compared to its oxygen-containing counterpart, Oxazolo[5,4-b]pyridin-2(1H)-one.
For comparison, the table below summarizes the available photostability data for common commercial fluorescent dyes. It is important to note that these values can be highly dependent on the experimental conditions, such as the excitation intensity, oxygen concentration, and the molecular environment.[4]
| Dye Class | Specific Dye | Photobleaching Quantum Yield (Φp) | Fluorescence Quantum Yield (Φf) | General Photostability |
| Oxazolopyridine | Oxazolo[5,4-b]pyridine-2(1H)-one derivatives | Data not available | ~0.19[1] | Data not available |
| 2,2'-bisoxazolo[5,4-b]pyridines | Data not available | 0.70 - 0.82[2] | Data not available | |
| Xanthene | Fluorescein | High (e.g., ~10⁻⁴ - 10⁻⁶) | ~0.9 | Low[4] |
| Rhodamine | Rhodamine B | Moderate (e.g., ~10⁻⁶ - 10⁻⁷)[5] | 0.31 (in water)[6], ~0.7 (in ethanol)[7] | Moderate to High[4] |
| Cyanine | Cy5 | ~5 x 10⁻⁶[8] | ~0.27[9] | Moderate[4] |
Experimental Protocol for Photostability Benchmarking
To facilitate the direct comparison of the photostability of this compound with other fluorescent dyes under specific experimental conditions, the following generalized protocol for measuring photobleaching half-life is provided.
Objective: To determine and compare the photobleaching half-life (t1/2) of different fluorescent dyes under continuous illumination using fluorescence microscopy.
Materials:
-
Solutions of the fluorescent dyes of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable excitation light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the test dye in the desired buffer.
-
To immobilize the dye and minimize diffusion, a thin film of the dye solution can be prepared on a microscope slide and allowed to air-dry, or the dye can be embedded within a polymer matrix such as polyvinyl alcohol (PVA).[10]
-
-
Microscope Setup:
-
Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the dye being analyzed.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. It is crucial to maintain the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds).
-
Continue image acquisition until the fluorescence intensity has decreased to less than 50% of the initial intensity.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
To correct for background noise, measure the mean intensity of a region on the slide with no dye and subtract this value from the ROI measurements for each time point.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the normalized fluorescence intensity drops to 0.5. For a more precise determination, the decay curve can be fitted to an exponential decay function.
-
Visualizing Experimental and Photophysical Processes
To further clarify the experimental workflow and the fundamental photophysical processes involved in fluorescence and photobleaching, the following diagrams are provided.
Caption: Experimental workflow for photostability benchmarking.
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiolation for Enhancing Photostability of Fluorophores at the Single-Molecule Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. — Immunology [immunology.ox.ac.uk]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. omlc.org [omlc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Efficacy of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones versus their oxazolo[4,5-b]pyridin-2(3H)-one analogs.
A comparative analysis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones and their corresponding oxazolo[4,5-b]pyridin-2(3H)-one analogs has revealed significantly greater antinociceptive (analgesic) activity in the former series. This guide provides a comprehensive overview of the comparative efficacy, supported by experimental data, detailed methodologies, and relevant biological pathways. The findings are of particular interest to researchers and professionals in the fields of medicinal chemistry and drug development seeking to design novel non-opiate analgesics.
A key study investigating a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated their enhanced analgesic properties when compared to the isomeric oxazolo[4,5-b]pyridin-2(3H)-one counterparts.[1][2] Notably, compounds featuring a 4-(substituted or non-substituted phenyl)-1-piperazinyl moiety connected by a three to four-carbon alkyl chain to the oxazolopyridinone core exhibited the most potent activity.[1][2]
Data Presentation: Comparative Analgesic Activity
The superior efficacy of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold is quantitatively demonstrated by the in vivo analgesic activity of its most potent derivative, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (Compound 3b).[1][2] The following table summarizes the median effective dose (ED50) values from two standard analgesic assays, highlighting the compound's potent, non-opioid, and non-anti-inflammatory analgesic profile with low acute toxicity and a sustained effect.[1][2]
| Compound | Scaffold Isomer | Test Animal | Analgesic Assay | ED50 (mg/kg, p.o.) |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | oxazolo[5,4-b]pyridin-2(1H)-one | Mouse | Phenylquinone Writhing Test | 5.6 |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one | oxazolo[5,4-b]pyridin-2(1H)-one | Rat | Acetic Acid Writhing Test | 0.5 |
Data sourced from Viaud et al., J Med Chem. 1995.[1][2]
Experimental Protocols
The analgesic efficacy of the compounds was determined using well-established in vivo models of pain.
Acetic Acid-Induced Writhing Test (Rat)
This method is a chemical-based visceral pain model used to evaluate peripherally acting analgesics.
-
Animal Model: Adult rats are utilized for this assay.[3]
-
Procedure:
-
Test compounds are administered orally (p.o.) to the rats.
-
After a predetermined absorption period (typically 30 minutes), a 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg of body weight.[3]
-
The intraperitoneal injection of acetic acid induces a localized inflammation, leading to the release of pain-producing mediators like prostaglandins and bradykinin.[4] This results in a characteristic "writhing" response, which includes abdominal constrictions and stretching of the hind limbs.[4][5]
-
The number of writhes for each animal is counted for a set period (e.g., 20 minutes) following the acetic acid injection.[3]
-
-
Data Analysis: The analgesic activity is quantified by comparing the number of writhes in the treated groups to a control group that received the vehicle. The efficacy is often expressed as the percentage of inhibition of writhing.[3]
Phenylquinone Writhing Test (Mouse)
Similar to the acetic acid model, this test induces a visceral pain response to screen for analgesic agents.
-
Animal Model: Mice are the chosen animal model for this test.[6]
-
Procedure:
-
Test compounds are administered orally to the mice.
-
Following the absorption period, phenylquinone is injected intraperitoneally to induce the writhing reflex.[5][6]
-
The number of abdominal contractions, extensions of the hind limbs, and arching of the back are counted over a specified time frame.[5]
-
-
Data Analysis: The reduction in the frequency of writhing in the compound-treated groups is compared to the vehicle-treated control group to determine analgesic activity.[5]
Mandatory Visualizations
Proposed Mechanism of Action for Non-Opiate Analgesia
The studied oxazolopyridinones are classified as non-opiate analgesics. While their precise molecular targets are not fully elucidated, a common mechanism for non-opioid analgesics involves the modulation of inflammatory pain pathways, particularly the inhibition of prostaglandin synthesis.
Caption: General Proposed Signaling Pathway for Non-Opiate Analgesia.
Experimental Workflow for Efficacy Comparison
The process of comparing the efficacy of the isomeric oxazolopyridinones follows a structured workflow from chemical synthesis to in vivo evaluation.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents. | Semantic Scholar [semanticscholar.org]
- 2. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Oxazolo[5,4-b]pyridine-2(1H)-thione as a Putative p38 MAPK Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Oxazolo[5,4-b]pyridine-2(1H)-thione as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in a cellular context. The p38 MAPK pathway is a critical regulator of inflammatory responses, making it a key target in drug discovery.[1] While the direct action of this compound on p38 MAPK is yet to be definitively established, its structural class warrants investigation into this potential mechanism.
This document outlines a direct comparison with well-characterized p38 MAPK inhibitors—SB203580, BIRB 796, and Ralimetinib—and provides detailed experimental protocols for robust validation.
Comparative Performance of Reference p38 MAPK Inhibitors
To objectively assess the potential of this compound, its performance should be benchmarked against established inhibitors. The following tables summarize the reported in vitro and cellular activities of selected reference compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Isoform(s) | IC50 (nM) | Selectivity Notes |
| SB203580 | p38α/β2 | 50 - 500 | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα.[2] Does not inhibit p38γ or p38δ.[3] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | Allosteric inhibitor.[4] Also inhibits JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM).[5] |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3, 3.2 | ATP-competitive inhibitor.[6] |
Table 2: Cellular Activity of Reference Inhibitors
| Inhibitor | Cellular Assay | Cell Line | IC50 / EC50 | Downstream Effect |
| SB203580 | LPS-induced TNF-α release | THP-1 monocytes | 300 - 500 nM | Abrogates TNF-induced expansion of Tregs.[7] |
| BIRB 796 (Doramapimod) | LPS-induced TNF-α release | THP-1 monocytes | 18 - 22 nM | Inhibits proliferation of U87 and U251 glioblastoma cells with IC50 values of 34.96 µM and 46.30 µM, respectively.[5][8][9] |
| Ralimetinib (LY2228820) | pMAPKAP-K2 Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | >50% inhibition at 300 mg dose | Demonstrates inhibition of a direct p38 substrate in a clinical setting.[1][2] |
Experimental Validation Workflow
A multi-step experimental workflow is proposed to rigorously validate the engagement and inhibition of the p38 MAPK pathway by this compound.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment by assessing changes in the protein's thermal stability.[10][11][12]
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., THP-1 or U-937) to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or a reference inhibitor (e.g., 1 µM BIRB 796) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using three freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[10]
-
-
Analysis:
-
Collect the supernatant and quantify the protein concentration.
-
Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for total p38 MAPK.
-
Quantify band intensities to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
LanthaScreen™ TR-FRET Kinase Assay for In Vitro Inhibition
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by p38 MAPK, providing a quantitative measure of kinase inhibition.[13]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X serial dilution of this compound and reference inhibitors.
-
Prepare a 2X solution of p38 MAPK substrate (e.g., fluorescently labeled peptide) and ATP at the apparent Km concentration in kinase reaction buffer.[13]
-
Prepare a 2X solution of terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X compound dilutions.
-
Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.[13]
-
-
Detection:
-
Add 10 µL of the 2X EDTA/antibody solution to stop the reaction and initiate detection.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This assay validates the inhibition of p38 MAPK activity within the cell by measuring the phosphorylation of p38 itself and its downstream substrate, ATF-2.[4][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or reference inhibitors for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 15-30 minutes, or UV radiation) to induce phosphorylation. Include an unstimulated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for phospho-p38 MAPK (Thr180/Tyr182) and phospho-ATF-2 (Thr71).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
Strip the membrane and re-probe for total p38 MAPK and total ATF-2 as loading controls.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the normalized values across different treatment conditions to determine the dose-dependent inhibitory effect.
-
By systematically applying this validation framework and comparing the results with established inhibitors, researchers can generate robust data to confirm or refute the hypothesis that this compound acts as a cellular inhibitor of the p38 MAPK pathway.
References
- 1. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Oxazolo[5,4-b]pyridine-2(1H)-thione: A Guide for Laboratory Professionals
For immediate reference, treat Oxazolo[5,4-b]pyridine-2(1H)-thione as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its potential hazards. Based on data for similar oxazolo[4,5-b]pyridine derivatives, this compound may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential absorption. |
| Body Protection | A laboratory coat and, if necessary, an apron or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A respirator may be required for large quantities or in case of dust formation. | Minimizes inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies:
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials into a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Management:
-
Use only approved, chemically compatible containers for hazardous waste.
-
Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.
-
Keep waste containers securely closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area is designed for hazardous waste and has secondary containment to prevent the spread of spills.
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, strong acids, and strong bases.
-
-
Final Disposal:
-
All disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
Logical Relationship of Emergency Response
Caption: Emergency response procedures for spills or exposure to this compound.
Key Experimental Protocols for Spills:
-
Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS department immediately.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
This document is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your EHS department for guidance on chemical handling and waste disposal.
References
Essential Safety and Operational Guidance for Handling Oxazolo[5,4-b]pyridine-2(1H)-thione
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment should be worn when handling Oxazolo[5,4-b]pyridine-2(1H)-thione:
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially in poorly ventilated areas or when generating dust. |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant aprons or suits are recommended. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Solid Waste : Collect unused or contaminated solid material in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, sealed waste container for hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials : Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the compound should be disposed of as hazardous waste.
-
Institutional Guidelines : Always follow your institution's specific guidelines for chemical waste disposal.
Hazard and Precautionary Information
Based on the surrogate compound Oxazolo[4,5-b]pyridine-2(3H)-thione, the following hazards should be considered[1]:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| H315: Causes skin irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H319: Causes serious eye irritation.[1] | |
| H335: May cause respiratory irritation.[1] |
It is imperative for all personnel to be thoroughly familiar with these safety procedures before working with this compound. Always consult with your institution's environmental health and safety department for specific guidance.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
